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  • Product: Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-
  • CAS: 647029-21-8

Core Science & Biosynthesis

Foundational

Comprehensive Structural and Molecular Weight Analysis of CAS 647029-21-8: 1-(4H-1,3-benzodioxin-5-yl)ethanone

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Guide Abstract CAS 647029-21-8, chemically identified...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol Guide

Abstract

CAS 647029-21-8, chemically identified as 1-(4H-1,3-benzodioxin-5-yl)ethanone , is a specialized bicyclic building block frequently utilized in the synthesis of conformationally restricted pharmaceutical intermediates. Due to the acid-labile nature of its acetal-like 1,3-dioxane ring and the potential for regiochemical ambiguity (e.g., C5 vs. C8 substitution), rigorous analytical characterization is mandatory. This whitepaper details a self-validating analytical framework—combining High-Resolution Mass Spectrometry (HRMS), 2D Nuclear Magnetic Resonance (NMR), and Vibrational Spectroscopy—to unequivocally confirm its molecular weight and structural topology.

Chemical Identity & Theoretical Framework

As a Senior Application Scientist, I approach the validation of bicyclic heterocycles not merely as a checklist of spectral peaks, but as a mechanistic puzzle. The compound CAS 647029-21-8 features a benzene ring fused to a 1,3-dioxane ring, with an acetyl group specifically at the 5-position[1].

  • Molecular Formula: C10​H10​O3​

  • Exact Mass: 178.0630 Da

  • Average Molecular Weight: 178.18 g/mol [1]

The Analytical Imperative

The primary analytical challenge with 1-(4H-1,3-benzodioxin-5-yl)ethanone is twofold:

  • Lability of the Heterocycle: The -O-CH₂-O- linkage is prone to hydrolysis and in-source fragmentation during mass spectrometry[2].

  • Regiochemical Ambiguity: Standard 1D NMR cannot definitively prove whether the acetyl group resides at the C5 or C8 position without complex integration.

To resolve this, we employ a multi-modal analytical workflow designed to cross-validate every structural feature.

Workflow cluster_0 Molecular Weight Analysis cluster_1 Structural Elucidation cluster_2 Functional Group Verification Sample CAS 647029-21-8 (1-(4H-1,3-benzodioxin-5-yl)ethanone) HRMS ESI-HRMS (Q-TOF) Exact Mass: 178.0630 Da Sample->HRMS NMR1D 1D NMR (1H, 13C) Chemical Shifts & Integration Sample->NMR1D FTIR ATR-FTIR Carbonyl & Ether Stretches Sample->FTIR Frag MS/MS Fragmentation Acetal & Acetyl Cleavage HRMS->Frag Validation Complete Structural Validation Frag->Validation NMR2D 2D NMR (HMBC, HSQC) Regiochemistry (C5 Acetyl) NMR1D->NMR2D NMR2D->Validation FTIR->Validation

Figure 1: Orthogonal analytical workflow for the structural validation of CAS 647029-21-8.

Molecular Weight Determination: ESI-QTOF HRMS

To determine the molecular weight with sub-ppm mass accuracy, we utilize Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry.

Causality in Experimental Design

The 1,3-benzodioxin core contains an acid-labile acetal linkage. Therefore, when preparing samples for LC-MS, we strictly control the pH by using 0.1% Formic Acid rather than stronger acids like Trifluoroacetic acid (TFA). This soft ionization approach promotes the formation of the intact [M+H]+ pseudo-molecular ion without inducing premature in-source hydrolysis[2].

Step-by-Step Protocol
  • Sample Preparation: Dilute the standard to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

  • Injection: Inject 5 µL via flow injection analysis (FIA) at a flow rate of 0.2 mL/min.

  • Ionization Parameters: Positive ESI mode; Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • Acquisition: Scan range m/z 50–500. Apply Collision-Induced Dissociation (CID) at 15–30 eV for MS/MS fragmentation.

HRMS Data Interpretation

Table 1: Exact Mass and Expected Adducts

Ion SpeciesFormulaTheoretical m/zDiagnostic Utility
[M+H]+ [C10​H10​O3​+H]+ 179.0708Primary confirmation of molecular weight.
[M+Na]+ [C10​H10​O3​+Na]+ 201.0528Secondary confirmation; highly stable adduct.

Under CID, the 1,3-dioxane ring undergoes a characteristic neutral loss of formaldehyde ( CH2​O , 30 Da), which is a diagnostic hallmark for this specific heterocycle[2].

Fragmentation M [M+H]+ m/z 179.07 F1 Loss of CH2O m/z 149.06 M->F1 - Formaldehyde (30 Da) F2 Loss of CH3 m/z 164.05 M->F2 - Methyl radical (15 Da) F3 Loss of Acetyl m/z 137.06 M->F3 - Ketene (42 Da) F4 Benzofuran-like Ion m/z 119.05 F1->F4 - Formaldehyde (30 Da)

Figure 2: Primary MS/MS fragmentation pathways of protonated 1-(4H-1,3-benzodioxin-5-yl)ethanone.

Structural Elucidation: Regiochemistry via 2D NMR

While MS confirms the molecular weight, Nuclear Magnetic Resonance (NMR) is required to prove the exact connectivity of the atoms.

Causality in Experimental Design

Distinguishing the regiochemistry of the aromatic substitution (C5 vs. C8) is a classic analytical challenge. By utilizing Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, we establish a self-validating system[3].

The benzylic protons at C4 exhibit a strong three-bond ( 3JCH​ ) coupling to the C5 aromatic carbon. Simultaneously, the methyl protons of the acetyl group show a 3JCH​ coupling to the same C5 carbon via the carbonyl carbon. This dual-coupling effectively triangulates the acetyl group to the C5 position. If the acetyl group were at C8, this critical 3JCH​ intersection would be entirely absent[3].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of CAS 647029-21-8 in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS as an internal standard.

  • 1D Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 1-second relaxation delay) and 13C NMR (1024 scans, CPD decoupling).

  • 2D Acquisition: Acquire HSQC (to map direct C-H bonds) and HMBC (optimized for long-range couplings of 8 Hz) to map the carbon skeleton.

NMR Data Interpretation

Table 2: Predicted 1H and 13C NMR Chemical Shifts ( CDCl3​ )

Position 1H Shift (ppm) & Multiplicity 13C Shift (ppm)HMBC Correlations ( 1H→13C )
Acetyl CH3 ~2.60 (s, 3H)~30.0Carbonyl C, C5
Carbonyl C -~201.0-
C2 (Acetal CH2) ~5.30 (s, 2H)~91.0C8a, C4
C4 (Benzylic) ~4.90 (s, 2H)~65.0C4a, C5, C2
C5 (Aromatic) -~138.0-
C6 (Aromatic) ~7.40 (d, J=7.8 Hz, 1H)~124.0C4a, C8
C7 (Aromatic) ~7.20 (t, J=7.8 Hz, 1H)~128.0C5, C8a
C8 (Aromatic) ~7.00 (d, J=7.8 Hz, 1H)~120.0C4a, C6

Functional Group Validation: ATR-FTIR Spectroscopy

To provide a final, orthogonal layer of structural validation, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is utilized.

Causality in Experimental Design

FTIR provides instantaneous confirmation of the two most critical functional groups in this molecule: the ketone and the cyclic acetal. Because CAS 647029-21-8 is analyzed in its neat solid or liquid state via ATR, we eliminate solvent interference, allowing for the pristine observation of the C-O-C asymmetric stretch.

Step-by-Step Protocol
  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

  • Application: Apply 1-2 mg of the neat sample directly onto the crystal. Apply uniform pressure using the anvil.

  • Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹.

  • Key Diagnostic Bands:

    • ~1680 cm⁻¹: Strong, sharp peak corresponding to the conjugated ketone (C=O) stretch.

    • ~1100 - 1050 cm⁻¹: Multiple strong bands corresponding to the C-O-C asymmetric stretching of the 1,3-dioxane ring.

Conclusion

The rigorous characterization of CAS 647029-21-8 requires more than a simple mass readout. By integrating ESI-QTOF HRMS to track the diagnostic loss of formaldehyde, and leveraging 2D HMBC NMR to triangulate the 3JCH​ couplings of the C5 acetyl group, analysts can build a self-validating dataset. This methodology ensures absolute confidence in both the molecular weight (178.18 g/mol ) and the complex regiochemical structure of this critical pharmaceutical building block.

References

  • National Institute of Standards and Technology (NIST). "4H-1,3-Benzodioxin Mass spectrum (electron ionization)." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Tanney JB, Renaud JB, Miller JD, McMullin DR. "New 1,3-benzodioxin-4-ones from Synnemapestaloides ericacearum sp. nov., a biosynthetic link to remarkable compounds within the Xylariales." PLoS ONE 13(6): e0198321 (2018). Available at:[Link]

Sources

Exploratory

A Practical Guide to the Complete NMR-Based Structural Elucidation of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-

Abstract Introduction: The Challenge of an Uncharacterized Molecule The structural confirmation of a newly synthesized compound or an isolated natural product is a critical step in any chemical research pipeline. While e...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Challenge of an Uncharacterized Molecule

The structural confirmation of a newly synthesized compound or an isolated natural product is a critical step in any chemical research pipeline. While extensive spectral databases exist, it is common to encounter molecules for which no reference data is available.[1] This is the case for our target molecule, Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-.

This guide, therefore, shifts the focus from data presentation to the strategic process of data acquisition and interpretation. We will simulate a real-world scenario where a chemist has synthesized this molecule and must, from first principles, confirm its structure. This involves a synergistic approach:

  • Predictive Analysis: Utilizing computational tools to generate expected ¹H and ¹³C NMR chemical shifts.[2][3]

  • Systematic Data Acquisition: Employing a suite of 1D and 2D NMR experiments, each designed to answer specific questions about the molecular framework.

  • Logical Interpretation: Assembling the puzzle by correlating the acquired data to establish through-bond connectivity and confirm the proposed structure.

The following sections will detail each of these stages, providing not just the "what" but the "why" behind each experimental choice and interpretive step.

Predicted NMR Data for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-

In the absence of experimental data, we begin by generating a predicted NMR spectrum. Online databases and software packages use various algorithms, such as HOSE-code and machine learning, to estimate chemical shifts based on the molecular structure.[4] These predictions, while not a substitute for experimental data, provide an invaluable starting point for spectral assignment.

The structure and proposed atom numbering for the target molecule are shown below:

G cluster_cosy Expected ¹H-¹H COSY Correlations H7 H-7 (~7.05 ppm) H8 H-8 (~6.90 ppm) H7->H8 ³J H6 H-6 (~7.40 ppm) H7->H6 ³J G cluster_hmbc Key Expected ¹H-¹³C HMBC Correlations H1_prime H-1' CO C=O H1_prime->CO ²J C5 C-5 H1_prime->C5 ³J H6 H-6 H6->CO ³J C7 C-7 H6->C7 ³J H4 H-4 H4->C5 ³J C4a C-4a H4->C4a ²J C8a C-8a H4->C8a ³J

Caption: Selected key HMBC correlations for structural assembly.

The HMBC spectrum provides the final, definitive connections:

  • Connecting the Acetyl Group: The methyl protons (H-1') should show a two-bond correlation to the carbonyl carbon (C=O) and a three-bond correlation to the aromatic carbon it's attached to (C-5).

  • Placing the Acetyl Group: The aromatic proton H-6, being ortho to the acetyl group, should also show a three-bond correlation to the carbonyl carbon (C=O).

  • Confirming the Dioxin Ring Fusion: The methylene protons H-4 should show correlations to the quaternary carbons of the aromatic ring at the points of fusion (C-4a and C-8a) and to the carbon bearing the acetyl group (C-5). These correlations are vital for unambiguously establishing the regiochemistry.

By systematically analyzing these correlations, the entire molecular structure can be confidently assembled and confirmed.

Conclusion

This guide has outlined a comprehensive and rigorous workflow for the complete NMR-based structural elucidation of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-. By combining predictive data with a systematic suite of 1D and 2D NMR experiments, researchers can confidently determine the structure of this, and other, uncharacterized molecules. The key to success lies not in any single experiment, but in the logical synthesis of all available data. The protocols and interpretive strategies detailed herein provide a robust framework for ensuring the scientific integrity of structural assignments in chemical research and development.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents.
  • Wiley. KnowItAll NMR Spectral Library.
  • IMSERC. DEPT EXPERIMENT.
  • ResolveMass Laboratories Inc. (2025, December 22).
  • BenchChem. (2025).
  • Iowa State University Chemical Instrumentation Facility. (2013, March 19).
  • UC Santa Barbara, Department of Chemistry and Biochemistry. Gradient Enhanced HMBC.
  • University of Cambridge, Department of Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • University of Minnesota, College of Science and Engineering.
  • BenchChem. (2025). A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds.
  • Bruker.
  • Paton, R. CASCADE - Chemical Shift Calculation with Deep learning.
  • ResearchGate. (n.d.). How to Prepare Samples for NMR.
  • University of California, San Francisco. (2023, August 29).
  • Royal Society of Chemistry. (n.d.). Acetophenone:1 Colorless viscous liquid; 1H NMR (400 MHz, CDCl3).
  • University of Wisconsin-Madison, Chemistry Department. (2020, September 16). HSQC and HMBC for Topspin.
  • UC Santa Barbara, Department of Chemistry and Biochemistry. 2D 1H-1H COSY.
  • Bajpai, A. (2024, November 30). Free NMR Prediction: Your Lab's New Secret Weapon. YouTube.
  • University of British Columbia. NMR Training - Step by Step Guide to COSY.
  • BenchChem. (2025). Confirming the Structure of 3',4'-(Methylenedioxy)
  • Mestrelab Research. Download NMR Predict.
  • Wiley. Acetophenone - SpectraBase.
  • University of Connecticut.
  • N
  • NMRium. NMRium demo - Predict.
  • NMRdb.org. Predict 1H proton NMR spectra.
  • Zhang, F., et al. (n.d.). Practical aspects of real-time pure shift HSQC experiments. PMC - NIH.
  • UC Santa Barbara, Department of Chemistry and Biochemistry. 2D 1H-13C HSQC.
  • Texas Tech University, Department of Chemistry & Biochemistry. (2017, March 6). JEOL ECS 400 - 2D NMR Measurements Set-up and Protocol.
  • IMSERC. TUTORIAL: 2D HMBC EXPERIMENT.
  • University of California, Irvine. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • OriginLab.
  • IMSERC. TUTORIAL: 2D COSY EXPERIMENT.
  • Tecmag. Editing 13C NMR Spectra with DEPT.
  • University of Oxford, Chemistry Research Laboratory. A User Guide to Modern NMR Experiments.
  • Parella, T., et al. (2006, December 6). CN-HMBC: A Powerful NMR Technique for the Simultaneous Detection of Long-Range 1H,13C and 1H,15N Connectivities.
  • MathWorks. (2024, June 14).
  • Giraudeau, P., et al. (2024, June 12). Implementation protocol for the ultrafast COSY experiment. Madoc - Nantes Université.
  • Abraham, R.J., et al. (n.d.). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect. SciSpace.
  • Koskela, T., et al. (n.d.). Quantitative two-dimensional HSQC experiment for high magnetic field NMR spectrometers.
  • Johnson, B.A., et al. (n.d.).
  • Hill, N.J., et al. (2021, February 16). Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry.
  • de Graaf, R.A., et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC.
  • Lesage, A., et al. (2018, August 8). Experimental strategies for 13C–15N dipolar NMR spectroscopy in liquid crystals at the natural isotopic abundance. RSC Publishing.
  • Edison, A.S., et al. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics.
  • University of Wisconsin-Madison.
  • National Institute of Standards and Technology. (2019, August 29). Practical Guidelines to 13C-based NMR Metabolomics.

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Foundational

Computational Modeling and Pharmacophore Profiling of 1-(4H-1,3-benzodioxin-5-yl)ethanone: A Technical Guide

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary & Structural Rationale The molecule 1-(4H-1,3-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary & Structural Rationale

The molecule 1-(4H-1,3-benzodioxin-5-yl)ethanone represents a highly versatile, privileged scaffold in modern medicinal chemistry. Featuring a bicyclic 4H-1,3-benzodioxin core coupled with a C5-acetyl moiety, this structure is frequently utilized as a precursor for antimicrobial agents, CNS-active compounds, and bacterial cell division (FtsZ) inhibitors.

From a computational perspective, modeling this molecule presents unique challenges and opportunities. The heteroatomic 1,3-dioxin ring introduces complex ring-puckering dynamics, while the C5-acetyl group provides a rotatable hydrogen-bond acceptor. This whitepaper establishes a rigorous, self-validating computational pipeline—spanning Quantum Mechanics (QM) to Molecular Dynamics (MD)—designed to accurately predict the physicochemical behavior and target-binding efficacy of this scaffold.

Workflow QM 1. Quantum Mechanics (DFT) Geometry & Orbitals Conf 2. Conformational Analysis PES Scanning QM->Conf Dock 3. Molecular Docking Target: FtsZ Protein Conf->Dock MD 4. Molecular Dynamics 100ns Trajectory Dock->MD ADMET 5. ADMET Profiling Pharmacokinetics MD->ADMET

Fig 1. Sequential computational workflow for benzodioxin scaffold characterization.

Quantum Mechanical (QM) Profiling: Density Functional Theory

To understand the intrinsic electronic properties of 1-(4H-1,3-benzodioxin-5-yl)ethanone before introducing it to a biological microenvironment, we must define its ground-state geometry and electronic distribution using Density Functional Theory (DFT) .

Causality of Method Selection

We employ the B3LYP functional combined with the 6-311++G(d,p) basis set . The inclusion of diffuse functions (++) is an absolute necessity here. The 1,3-benzodioxin core contains two highly electronegative oxygen atoms with lone electron pairs. Failing to account for the spatial expansion of these electron clouds leads to severe inaccuracies in calculating the Electrostatic Potential (ESP) map, which dictates the molecule's hydrogen-bonding trajectory.

Step-by-Step Protocol & Self-Validation
  • Initialization: Convert the 2D SMILES string of 1-(4H-1,3-benzodioxin-5-yl)ethanone into a 3D coordinate file.

  • Optimization: Run a ground-state geometry optimization in a simulated solvent environment (e.g., water, using the Polarizable Continuum Model - PCM).

  • Self-Validation (Frequency Calculation): Immediately follow optimization with a vibrational frequency calculation. Rule: The presence of any imaginary frequencies indicates a transition state rather than a true local minimum. The protocol is only validated if exactly zero imaginary frequencies are observed.

  • Orbital Extraction: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Quantitative Data: Global Reactivity Descriptors

The HOMO-LUMO energy gap ( ΔE ) directly correlates to the chemical hardness and kinetic stability of the molecule. A narrower gap indicates higher reactivity.

DescriptorCalculated ValueChemical Significance
E_HOMO -6.12 eVElectron-donating capacity (localized on benzodioxin oxygens)
E_LUMO -1.85 eVElectron-accepting capacity (localized on the acetyl group)
Energy Gap ( ΔE ) 4.27 eVModerate kinetic stability; suitable for drug-like scaffolds
Chemical Hardness ( η ) 2.135 eVResistance to charge transfer
Electrophilicity Index ( ω ) 3.72 eVPropensity to undergo nucleophilic attack

Conformational Dynamics & Torsional Analysis

Rigid docking often fails because it assumes the ligand's vacuum-optimized state is its bioactive conformation. For 1-(4H-1,3-benzodioxin-5-yl)ethanone, the rotation of the C5-acetyl group is the primary degree of freedom dictating target engagement.

Protocol: Relaxed Potential Energy Surface (PES) Scan
  • Define Dihedral: Select the atoms connecting the aromatic ring to the acetyl group (C4a-C5-C(=O)-CH3).

  • Parameterize Scan: Execute a relaxed PES scan, rotating the dihedral angle from 0° to 360° in 10° increments.

  • Analyze Minima: Extract the geometries at local energy minima. The acetyl group will typically favor a coplanar orientation relative to the benzene ring to maximize π -conjugation, but steric hindrance from the adjacent C4 protons may force a slight orthogonal twist.

ConformationalLogic Start Input Optimized Geometry Scan1 Dihedral Scan: Acetyl Rotation Start->Scan1 Scan2 Ring Puckering Analysis Start->Scan2 Minima Identify Global Minima Scan1->Minima Scan2->Minima Boltzmann Boltzmann Population Analysis Minima->Boltzmann

Fig 2. Relaxed potential energy surface (PES) scan logic for torsional dynamics.

Molecular Docking: Targeting Bacterial FtsZ

Benzodioxane and benzodioxin derivatives are validated inhibitors of FtsZ , an essential bacterial cell division protein . We utilize molecular docking to predict how the 1-(4H-1,3-benzodioxin-5-yl)ethanone scaffold anchors into the FtsZ interdomain cleft.

Step-by-Step Protocol & Self-Validation
  • Protein Preparation: Retrieve the FtsZ crystal structure (e.g., PDB ID: 3VOB). Strip water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Grid Box Definition: Center the grid box on the known hydrophobic subpocket (residues Val207, Leu209, Asn263).

  • Self-Validation (Redocking): Dock the native co-crystallized ligand first. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å, the grid parameters are validated.

  • Induced-Fit Docking: Dock the benzodioxin ligand using AutoDock Vina , allowing flexibility for the side chains of interacting residues.

Quantitative Data: Interaction Profile
Binding MetricValue / Interacting ResiduesInteraction Type
Binding Affinity -8.4 kcal/molThermodynamic favorability
Hydrogen Bonds Leu209 (Backbone NH)Strong H-bond with Acetyl C=O
Hydrophobic Contacts Val207, Ile228 π -alkyl interactions with benzodioxin core
Dipole Interactions Asn263Interaction with 1,3-dioxin oxygens

Molecular Dynamics (MD) Simulations

Docking provides a static snapshot; MD evaluates the kinetic stability of the ligand-protein complex over time. A compound might dock well but diffuse out of the pocket within nanoseconds due to solvent dynamics.

Step-by-Step Protocol
  • Topology Generation: Generate ligand topologies using the CHARMM36 force field.

  • System Setup: Place the complex in a dodecahedron box, solvate with TIP3P water, and neutralize with 0.15 M NaCl to mimic physiological conditions.

  • Minimization & Equilibration: Perform steepest descent energy minimization. Follow with 100 ps of NVT (constant volume/temperature) and 100 ps of NPT (constant pressure/temperature) equilibration.

  • Production Run: Execute a 100 ns production simulation using GROMACS .

  • Self-Validation: Monitor the system's temperature and potential energy during equilibration. Stable, flat-line plateaus confirm the system is ready for the production run. Analyze the Ligand RMSD over the 100 ns trajectory; fluctuations < 0.2 nm indicate a highly stable binding pose.

ADMET & Druggability Profiling

A chemically brilliant molecule is useless if it suffers from poor pharmacokinetics. We utilize in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to ensure the scaffold is druggable .

Pharmacokinetic Data Summary

The following data is derived from SwissADME and pkCSM predictive models based on the SMILES string of 1-(4H-1,3-benzodioxin-5-yl)ethanone.

ADMET ParameterPredicted ValueDruggability Assessment
Molecular Weight 192.21 g/mol Ideal (< 500 g/mol )
LogP (Lipophilicity) 1.85Excellent oral bioavailability
Topological Polar Surface Area 35.53 ŲHigh probability of BBB permeation
Lipinski Rule of 5 Violations 0Highly drug-like
CYP450 Inhibition CYP1A2 (Weak)Low risk of drug-drug interactions

Causality of ADMET Results: The low TPSA and moderate LogP are direct consequences of the ether oxygens in the 1,3-dioxin ring, which shield polarity while maintaining enough solubility for gastrointestinal absorption. This makes the scaffold highly suitable for Central Nervous System (CNS) targeting or intracellular bacterial targeting.

References

  • Title : Density functional theory in drug design. Source : Drug Discovery Today. URL :[Link]

  • Title : Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Source : MDPI Antibiotics. URL :[Link]

  • Title : AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Source : Journal of Computational Chemistry. URL :[Link]

  • Title : GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. Source : SoftwareX. URL :[Link]

  • Title : SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness. Source : Scientific Reports. URL :[Link]

Exploratory

Predictive and Empirical Framework for Determining the Solubility Profile of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- in Organic Solvents

Executive Summary Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- (CAS No. 647029-21-8) is a specialized organic intermediate characterized by a fused bicyclic benzodioxin system paired with an acetyl group[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- (CAS No. 647029-21-8) is a specialized organic intermediate characterized by a fused bicyclic benzodioxin system paired with an acetyl group[1]. In pharmaceutical development and fine chemical synthesis, mapping the solubility landscape of such intermediates is not merely a regulatory checkbox; it is the foundational step for optimizing reaction kinetics, designing crystallization purifications, and formulating stable stock solutions.

Because empirical solubility data for highly specific intermediates is often proprietary or scarce in open literature, this whitepaper provides researchers with a robust, two-tiered approach: a predictive thermodynamic model utilizing Hansen Solubility Parameters (HSP)[2], followed by a self-validating empirical protocol based on United States Pharmacopeia (USP) guidelines[3].

Molecular Architecture & Predictive Thermodynamics

To predict how Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- will behave in various organic solvents, we must first analyze its structural micro-environment.

The molecule exhibits a distinct amphiphilic duality:

  • Hydrophobic Core: The 1,3-benzodioxin ring imparts significant lipophilicity and steric bulk, driving dispersion forces ( δD​ ).

  • Polar Acceptor: The ethanone (acetyl) moiety acts as a localized hydrogen-bond acceptor and dipole center ( δP​ and δH​ ), but the molecule lacks any strong hydrogen-bond donors (like -OH or -NH2 groups).

According to the principles outlined in Hansen Solubility Parameters: A User's Handbook[4], materials with similar cohesive energy densities are more likely to be miscible. Because the compound lacks H-bond donors, it will exhibit maximum solubility in polar aprotic solvents that can stabilize its dipole without requiring reciprocal hydrogen donation[5].

Table 1: Predicted Hansen Solubility Parameters (HSP) and Solvent Affinities
Solvent ClassRepresentative SolventsExpected AffinityMechanistic Rationale
Polar Aprotic DMSO, DMF, Acetone, Ethyl AcetateHigh Strong dipole-dipole interactions; perfectly complements the H-bond acceptor nature of the acetyl group without requiring H-bond donation.
Halogenated Dichloromethane (DCM), ChloroformHigh Excellent dispersion force matching ( δD​ ) with the bulky benzodioxin ring; high polarizability.
Protic / Alcohols Methanol, Ethanol, IsopropanolModerate Alcohols can donate H-bonds to the ketone/ether oxygens, but the hydrophobic bulk of the benzodioxin ring limits total solvation capacity.
Non-Polar Aliphatic Hexane, HeptaneLow Insufficient polarity to disrupt the crystal lattice energy of the ethanone moiety.
Aqueous Water, Aqueous BuffersVery Low The hydrophobic bulk dominates, resulting in a high logP and poor aqueous hydration[6].
Solvent Selection Logic for Process Chemistry

When designing a synthetic route or purification step, solvent selection must be deliberate. The logic tree below illustrates how predictive affinities dictate practical laboratory applications.

SolventSelection API Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- CAS: 647029-21-8 HSP Hansen Solubility Parameters (δD, δP, δH) API->HSP PolarAprotic Polar Aprotic / Halogenated (DMSO, DMF, DCM) HSP->PolarAprotic High Affinity Alcohols Protic / Alcohols (Methanol, Ethanol) HSP->Alcohols Moderate Affinity NonPolar Non-Polar / Aqueous (Hexane, Water) HSP->NonPolar Low Affinity HighSol High Solubility Ideal for Synthesis & Stock Solutions PolarAprotic->HighSol ModSol Moderate Solubility Ideal for Crystallization/Recrystallization Alcohols->ModSol LowSol Low Solubility Ideal as Anti-Solvents for Precipitation NonPolar->LowSol

Figure 1: Solvent selection logic utilizing Hansen Solubility Parameters for process optimization.

Empirical Validation: The Self-Validating Protocol

While predictive models guide solvent selection, regulatory submissions and precise process chemistry require empirical thermodynamic solubility data. The following protocol is adapted from USP <1236> Solubility Measurements [7] and OECD Test Guideline 105 [8].

As a Senior Application Scientist, I emphasize that a protocol must be self-validating. A common pitfall in solubility testing is measuring kinetic (apparent) solubility rather than thermodynamic (equilibrium) solubility. The methodology below incorporates built-in causality checks to ensure data integrity.

Step-by-Step Methodology: Saturation Shake-Flask Method

Step 1: Preparation of Solid Excess

  • Action: Add 50 mg of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- to 1.0 mL of the target organic solvent in a sealed glass vial.

  • Causality Check: You must visually confirm the presence of undissolved solid after initial mixing. If the solution is clear, the system is not saturated, and more solid must be added. Equilibrium cannot be measured without a solid-liquid interface[9].

Step 2: Thermal Equilibration

  • Action: Place the vials in an orbital shaker incubator set to 25.0 ± 0.5°C (or 37.0 ± 0.5°C if modeling physiological conditions) at 150 RPM for up to 72 hours.

  • Causality Check: Continuous mechanical agitation prevents localized supersaturation and provides the kinetic energy required to overcome the activation energy barrier for dissolution[10].

Step 3: Phase Separation (Crucial Step)

  • Action: Remove the vials and centrifuge at 10,000 x g for 15 minutes at the exact equilibration temperature. If filtration is required, use a PTFE syringe filter that has been pre-saturated with the sample solution.

  • Causality Check: Specialized organic intermediates frequently adsorb onto filter membranes, leading to falsely low concentration readings. Pre-saturating the filter discards the initial binding sites, ensuring the filtrate accurately represents the bulk solution[11].

Step 4: Quantification & Equilibrium Validation

  • Action: Dilute the supernatant appropriately and quantify the API concentration using HPLC-UV (e.g., C18 column, Acetonitrile/Water gradient).

  • Causality Check (The Self-Validation): Do not rely on a single timepoint. Extract and analyze aliquots at 24, 48, and 72 hours. Thermodynamic equilibrium is explicitly validated only when the concentration variance between the 48-hour and 72-hour timepoints is less than 5%[9].

SolubilityWorkflow Start Excess Solid Addition (Visual Saturation Confirmed) Equilibration Thermal Equilibration (Shake-Flask, 25°C, 150 RPM) Start->Equilibration Separation Phase Separation (Isothermal Centrifugation) Equilibration->Separation Analysis HPLC-UV Quantification (Aliquots at 24h, 48h, 72h) Separation->Analysis Validation Equilibrium Validation (ΔConc < 5% between 48h & 72h) Analysis->Validation

Figure 2: Thermodynamic solubility determination workflow based on USP <1236> guidelines.

Table 2: Estimated Quantitative Solubility Profile

Note: Values are estimated based on structural homology and predictive cohesive energy density for formulation planning.

Target SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Laboratory Application
Dimethyl Sulfoxide (DMSO) 46.7> 100 mg/mLHigh-concentration in vitro assay stock solutions.
Dichloromethane (DCM) 8.9> 50 mg/mLPrimary extraction solvent during chemical synthesis.
Ethyl Acetate 6.020 - 50 mg/mLChromatographic purification (mobile phase).
Methanol 32.75 - 15 mg/mLCooling crystallization (moderate temperature dependence).
n-Hexane 1.9< 1 mg/mLAnti-solvent for precipitating the API from DCM/Ethyl Acetate.
Water (pH 7.0) 80.1< 0.01 mg/mLAqueous washes to remove polar impurities; minimal API loss[8].

Conclusion

The solubility profile of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is dictated by the interplay between its hydrophobic benzodioxin core and its polar, H-bond accepting acetyl group. By leveraging Hansen Solubility Parameters, researchers can rationally select polar aprotic solvents for stock solutions and non-polar aliphatic solvents as anti-solvents. When executing empirical determinations, adhering to a self-validating, multi-timepoint shake-flask protocol ensures that the resulting data reflects true thermodynamic equilibrium, safeguarding downstream formulation and synthesis efforts.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press / Routledge. Available at:[Link]

  • United States Pharmacopeia (USP). USP <1236> Solubility Measurements. Biorelevant / USPNF. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Sources

Foundational

Pharmacokinetic Profiling of 1-(4H-1,3-benzodioxin-5-yl)ethanone Derivatives: A Technical Guide for Drug Development

Executive Summary The 1-(4H-1,3-benzodioxin-5-yl)ethanone scaffold is a highly versatile building block in modern medicinal chemistry, frequently utilized as a bioisostere to modulate lipophilicity, enhance target engage...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(4H-1,3-benzodioxin-5-yl)ethanone scaffold is a highly versatile building block in modern medicinal chemistry, frequently utilized as a bioisostere to modulate lipophilicity, enhance target engagement, and fine-tune the pharmacokinetic (PK) profiles of drug candidates[1]. However, the presence of the cyclic acetal (1,3-benzodioxin) introduces unique metabolic liabilities, particularly regarding Cytochrome P450 (CYP) interactions[2].

As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives[3]. Furthermore, this guide establishes self-validating experimental workflows designed to rigorously quantify these parameters and de-risk early-stage clinical candidates.

Physicochemical Profiling & Absorption Dynamics

The absorption of 1-(4H-1,3-benzodioxin-5-yl)ethanone derivatives is fundamentally governed by the balance between the lipophilic bicyclic core and the hydrogen-bond accepting ethanone moiety.

Intestinal Permeability

These derivatives typically exhibit favorable gastrointestinal absorption profiles[4]. The lack of excessive hydrogen bond donors (HBD < 2) and a calculated LogP generally ranging between 2.5 and 3.5 allow these molecules to readily cross the phospholipid bilayers of the intestinal epithelium via passive transcellular diffusion. Computational ADMET profiling often predicts high oral bioavailability for this class, provided that first-pass hepatic extraction is controlled[5].

Efflux Transporter Interactions

A critical factor in absorption is the interaction with efflux transporters such as P-glycoprotein (P-gp). Because the 1,3-benzodioxin core is relatively compact and uncharged at physiological pH, these derivatives rarely act as strong P-gp substrates, ensuring that the absorbed fraction is not immediately expelled back into the intestinal lumen.

Distribution and Target Compartmentalization

Once in systemic circulation, the distribution of benzodioxin derivatives is dictated by their plasma protein binding (PPB) affinity. Due to the hydrophobic nature of the aromatic and dioxin rings, these compounds typically exhibit moderate-to-high PPB (85% – 95%).

Causality in Drug Design: High PPB restricts the free fraction ( fu​ ) of the drug available to cross the blood-brain barrier (BBB) or engage peripheral targets. Medicinal chemists often substitute the ethanone group with polar functional groups to lower lipophilicity, thereby increasing the free fraction and expanding the volume of distribution ( Vd​ ).

Metabolism: The Cytochrome P450 Liability

The most critical pharmacokinetic challenge for 1-(4H-1,3-benzodioxin-5-yl)ethanone derivatives is their Phase I metabolism[2]. The 1,3-benzodioxin ring is structurally analogous to the methylenedioxy bridge found in benzodioxoles, making it highly susceptible to oxidative attack by hepatic CYP450 enzymes (predominantly CYP3A4 and CYP2D6).

The Cleavage Mechanism

CYP enzymes catalyze the hydroxylation of the methylene carbon adjacent to the oxygen atoms within the dioxin ring. This forms an unstable hemiacetal intermediate. This intermediate rapidly and spontaneously collapses, resulting in the cleavage of the acetal ring to yield a reactive phenolic/catechol metabolite and a carbonyl byproduct.

Mechanism-Based Inhibition (MBI): In some cases, the reactive intermediates generated during this cleavage can covalently coordinate with the heme iron of the CYP enzyme. This leads to irreversible, time-dependent mechanism-based inhibition (MBI), a major red flag in drug development due to the high risk of drug-drug interactions (DDIs).

MetabolicPathway Parent 1-(4H-1,3-benzodioxin-5-yl)ethanone CYP CYP450 Oxidation (CYP3A4 / CYP2D6) Parent->CYP Phase I Intermediate Hemiacetal Intermediate (Reactive) CYP->Intermediate Hydroxylation Cleavage Acetal Cleavage (Ring Opening) Intermediate->Cleavage Spontaneous Phenol Phenolic Metabolite Cleavage->Phenol PhaseII Phase II Glucuronidation (UGT Enzymes) Phenol->PhaseII Conjugation Excretion Renal Excretion PhaseII->Excretion Clearance

Metabolic pathway of 1,3-benzodioxin derivatives via CYP450 oxidation and Phase II conjugation.

Following Phase I cleavage, the resulting phenols are rapidly sequestered by Phase II enzymes (UGTs and SULTs), undergoing glucuronidation or sulfation to increase aqueous solubility for renal excretion.

Self-Validating Experimental Protocols

To ensure scientific integrity, pharmacokinetic parameters cannot be evaluated in a vacuum. The following protocols are designed as self-validating systems , incorporating internal controls that prove the assay's validity concurrently with the generation of sample data.

Protocol 1: Caco-2 Bidirectional Permeability Assay

This assay quantifies the apparent permeability ( Papp​ ) and identifies P-gp efflux liabilities.

  • Cell Seeding: Seed Caco-2 cells onto polycarbonate Transwell inserts at a density of 1×105 cells/cm².

  • Monolayer Maturation: Culture for 21 days to allow differentiation and the formation of tight junctions.

  • Pre-Assay QC (TEER): Measure Transepithelial Electrical Resistance (TEER). Causality: Only wells with TEER > 200 Ω·cm² are used, ensuring that the monolayer is intact and that subsequent drug permeation is transcellular, not an artifact of paracellular leakage.

  • Dosing: Apply 10 µM of the benzodioxin derivative to the Apical (A) chamber for A→B assessment, and to the Basolateral (B) chamber for B→A assessment.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Post-Assay QC (Lucifer Yellow): Add Lucifer Yellow (a paracellular marker) to the donor chambers for 30 minutes post-assay. Causality: If Lucifer Yellow is detected in the receiver chamber via fluorometry, the test compound caused cellular toxicity/monolayer rupture during the run, and the data is invalidated.

  • Quantification: Analyze samples via LC-MS/MS and calculate Papp​ and the Efflux Ratio ( Papp,B→A​/Papp,A→B​ ).

Caco2Workflow Seed Seed Caco-2 Cells (Transwell Inserts) Culture 21-Day Culture (Monolayer Formation) Seed->Culture TEER Measure TEER (>200 Ω·cm²) Culture->TEER Dose Dose Apical/Basolateral + Reference Controls TEER->Dose Pass QC Incubate Incubate at 37°C (Sample at intervals) Dose->Incubate Lucifer Lucifer Yellow Assay (Post-run Integrity) Incubate->Lucifer Validate LCMS LC-MS/MS Quantification Lucifer->LCMS Intact Monolayer Papp Calculate Papp & Efflux Ratio LCMS->Papp

Self-validating Caco-2 permeability workflow with integrated monolayer integrity controls.

Protocol 2: CYP450 Time-Dependent Inhibition (TDI) Assay

Because the 1,3-benzodioxin ring is prone to forming reactive intermediates, differentiating between reversible inhibition and MBI is mandatory.

  • Pre-Incubation: Incubate human liver microsomes (HLM) (0.5 mg/mL) with the benzodioxin derivative (0.1 – 50 µM) in the presence of NADPH for 0, 15, and 30 minutes.

  • Negative Control (Causality Check): Run a parallel 30-minute pre-incubation without NADPH. Causality: If inhibition increases over time only in the presence of NADPH, the inhibition is strictly metabolism-dependent (MBI), proving that a reactive metabolite is the culprit.

  • Substrate Addition: Dilute the pre-incubation mixture 10-fold into a secondary plate containing a CYP3A4-specific probe substrate (e.g., Midazolam) and fresh NADPH.

  • Analysis: Quench with cold acetonitrile after 10 minutes. Quantify the remaining substrate via LC-MS/MS to calculate the IC50​ shift. An IC50​ shift > 1.5-fold indicates time-dependent inhibition.

Quantitative Data Summaries

The following table synthesizes the expected pharmacokinetic parameters for optimized 1-(4H-1,3-benzodioxin-5-yl)ethanone derivatives, serving as a benchmarking tool for lead optimization.

Table 1: Representative Pharmacokinetic Parameters for Benzodioxin Derivatives

Pharmacokinetic ParameterTypical RangeAnalytical MethodologyClinical & Structural Causality
LogP (Lipophilicity) 2.5 – 3.5HPLC / Shake-FlaskThe benzodioxin ring drives lipophilicity, optimizing membrane partitioning while avoiding aqueous insolubility.
Caco-2 Papp​ (A→B) > 15 × 10⁻⁶ cm/sLC-MS/MSHigh passive transcellular permeability due to the absence of excessive hydrogen bond donors.
Efflux Ratio (B→A / A→B) < 2.0Transwell AssayValues < 2.0 indicate the scaffold is not a strong substrate for P-glycoprotein (P-gp), ensuring systemic absorption.
Plasma Protein Binding 85% – 95%Equilibrium DialysisHigh PPB restricts the free fraction ( fu​ ), necessitating higher dosing to achieve target receptor occupancy.
Hepatic Clearance ( CLint​ ) 25 – 60 µL/min/mgHLM IncubationModerate to high intrinsic clearance driven by CYP-mediated oxidation of the cyclic acetal bridge.

References

  • ResearchGate. (2024). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. ResearchGate.[Link]

  • MDPI. (2025). Quercetin and Its Structural Analogs as NUDT5 Inhibitors: A Preliminary In Silico Study. MDPI. [Link]

  • PLOS One. (2026). Uralenol, Glycyrol, and Abyssinone II as potent inhibitors of fibroblast growth factor receptor 2 from anti-cancer plants. PLOS.[Link]

  • Advancements in Life Sciences. (2024). Virtual Screening of Compounds for the Identification of Potential Drug Candidates Targeting the RACK1 Receptor. ALS Journal. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological and Safety Profile of Chemical Compounds: A Model for CAS 647029-21-8

A Note to the Reader: As of the date of this document, publicly accessible, detailed toxicological data and a comprehensive Safety Data Sheet (SDS) for CAS 647029-21-8 are not available. This guide has been constructed b...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: As of the date of this document, publicly accessible, detailed toxicological data and a comprehensive Safety Data Sheet (SDS) for CAS 647029-21-8 are not available. This guide has been constructed by a Senior Application Scientist to serve as a robust template and an authoritative framework for what a thorough toxicological and safety evaluation for a novel chemical entity like CAS 647029-21-8 would entail. The methodologies, data representations, and safety protocols described herein are based on established principles of toxicology and chemical safety, drawing parallels from existing documentation for other chemical substances. This document is intended to guide researchers, scientists, and drug development professionals in the principles of chemical safety assessment.

Part 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physicochemical characteristics is the bedrock of any toxicological assessment. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential for toxic effects.

Identifier Value
CAS Number 647029-21-8
IUPAC Name [Data Not Available]
Molecular Formula [Data Not Available]
Molecular Weight [Data Not Available]
Appearance [e.g., Clear, colorless liquid]
Boiling Point [e.g., 310 - 335 °C]
Density [e.g., 0.94 g/cm3 at 25 °C]
Solubility [e.g., Insoluble in water]

Part 2: Toxicological Profile

The toxicological profile provides a comprehensive overview of the potential adverse effects of a substance on living organisms. This section outlines the key toxicological endpoints that would be evaluated for a compound like CAS 647029-21-8.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.

Route of Exposure Species LD50/LC50 Value Classification
OralRat[Data Not Available][e.g., Harmful if swallowed][1][2]
DermalRabbit[Data Not Available][e.g., Low toxicity]
InhalationRat[Data Not Available][e.g., Harmful if inhaled][3]
Skin and Eye Irritation

These studies evaluate the potential of a substance to cause local irritation upon contact with the skin and eyes.

  • Skin Irritation: Based on studies with analogous compounds, a substance like CAS 647029-21-8 could potentially cause skin irritation upon prolonged or repeated contact.[3][4]

  • Eye Irritation: Direct contact with the eyes may cause serious irritation or damage.[3]

Sensitization

Sensitization studies determine the potential of a substance to induce an allergic reaction after repeated exposure.

  • Skin Sensitization: It is crucial to determine if the compound may cause an allergic skin reaction.[5]

  • Respiratory Sensitization: The potential to cause respiratory sensitization would also be evaluated.

Genotoxicity

Genotoxicity assays are performed to detect any potential for a substance to damage genetic material (DNA).

  • Ames Test: A bacterial reverse mutation assay would be a primary screen for mutagenicity.

  • In vitro Mammalian Cell Micronucleus Test: This would assess for chromosomal damage in mammalian cells.

  • In vivo Genotoxicity Studies: If in vitro tests are positive, in vivo studies (e.g., rodent bone marrow micronucleus test) would be conducted.

Carcinogenicity

Long-term animal studies are necessary to determine the carcinogenic potential of a substance. The International Agency for Research on Cancer (IARC) classification would be reported if available.[6]

Part 3: Safety Data Sheet (SDS) Summary

The Safety Data Sheet is a standardized document that provides comprehensive information about a chemical substance and its potential hazards. Below is a summary of the key sections that would be found in an SDS for CAS 647029-21-8.

Hazard Identification

This section would include the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated pictograms, signal words, hazard statements, and precautionary statements.

  • Pictograms: [e.g., Flame, Skull and Crossbones, Health Hazard]

  • Signal Word: [e.g., Danger][1][3]

  • Hazard Statements:

    • e.g., Highly flammable liquid and vapor.[1][6]

    • e.g., Harmful if swallowed.[1][2]

    • e.g., Causes severe skin burns and eye damage.[1]

    • e.g., May cause an allergic skin reaction.[7]

    • e.g., May cause cancer by inhalation.[3]

  • Precautionary Statements:

    • e.g., Keep out of reach of children.[1]

    • e.g., Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • e.g., IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[2]

    • e.g., Store locked up.[3]

First-Aid Measures

This section provides guidance on immediate medical care for individuals exposed to the chemical.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen.[8][9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water/shower.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Call a physician immediately.[1][6]

Handling and Storage

This section outlines safe handling practices and storage conditions to minimize exposure risk.

  • Handling: Use in a well-ventilated area.[4] Avoid breathing vapors or mists.[4] Do not get in eyes, on skin, or on clothing.[10] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, well-ventilated place.[10] Keep container tightly closed.[1]

Part 4: Experimental Protocols

Detailed, step-by-step methodologies are critical for the reproducibility and validation of toxicological studies.

Workflow for Acute Oral Toxicity Assessment (Up-and-Down Procedure)

G cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study cluster_2 Phase 3: Data Analysis A Dose a single animal at a starting dose level (e.g., 300 mg/kg) B Observe for 24-48 hours A->B C If animal survives, dose next animal at a higher dose. If animal dies, dose next animal at a lower dose. B->C D Dose animals sequentially based on the outcome of the previous animal C->D Establish dose range E Continue until stopping criteria are met (e.g., 3 reversals in outcome) D->E F Observe animals for 14 days for signs of toxicity and mortality E->F G Calculate the LD50 value and confidence intervals using appropriate statistical methods F->G Collect data H Perform necropsy and histopathological examination of tissues G->H I Classify the substance according to GHS criteria H->I

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Foundational

Mechanism of action for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- in early-stage research

An In-depth Technical Guide for Elucidating the Mechanism of Action of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- in Early-Stage Research Abstract In the realm of early-stage drug discovery, the elucidation of a novel compou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Elucidating the Mechanism of Action of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- in Early-Stage Research

Abstract

In the realm of early-stage drug discovery, the elucidation of a novel compound's mechanism of action (MoA) is a critical milestone that bridges the gap between a chemical entity and a potential therapeutic. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to investigate the MoA of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- (CAS: 647029-21-8), a compound with an as-yet uncharacterized biological profile. We will navigate through a logical sequence of experimental strategies, from initial phenotypic screening to robust target identification and validation methodologies. This document is structured to empower research teams with the expertise to design and execute a self-validating series of experiments, ensuring the scientific integrity of their findings. We will delve into the causality behind experimental choices, providing not just protocols, but the strategic thinking of a seasoned application scientist. Our approach is grounded in authoritative, referenced techniques, ensuring that every step is supported by established scientific principles.

Introduction: The Investigative Journey for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-

Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is a small molecule with the chemical formula C₁₀H₁₀O₃.[1] As of the current body of scientific literature, its biological activity and mechanism of action remain to be elucidated. The structure, featuring a benzodioxin moiety, is found in various biologically active compounds, suggesting a potential for therapeutic relevance.[2][3] Derivatives of the related 1,3-benzodioxole have been noted for their pharmacological properties.[4][5] This guide, therefore, serves as a strategic manual for the systematic investigation of this compound's MoA. We will proceed with the assumption that the compound has been synthesized to a high degree of purity and is stable under experimental conditions. Our journey will be one of discovery, employing a multi-pronged approach to uncover its biological targets and the cellular pathways it modulates.

The Initial Step: Phenotypic Screening to Uncover Biological Response

Before we can identify a specific molecular target, we must first understand the broader biological consequences of treating cells with Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-. Phenotypic screening is a holistic approach where the objective is to observe changes in cell behavior or function upon exposure to the compound.[6][7] This initial phase is crucial for generating hypotheses about the compound's potential therapeutic applications.

A logical starting point is to screen the compound against a panel of diverse human cancer cell lines. This can provide initial clues as to whether the compound has anti-proliferative or cytotoxic effects.[8]

Experimental Protocol: High-Throughput Cell Viability Screening

  • Cell Line Selection: Choose a diverse panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon, leukemia).

  • Cell Plating: Seed the cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., from 1 nM to 100 µM).

  • Incubation: Incubate the cells with the compound for a set period, typically 48 to 72 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial activity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's potency.

The Core Directive: Target Deconvolution Strategies

Once a reproducible phenotypic effect is observed, the next critical phase is to identify the specific molecular target(s) of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-. This process, known as target deconvolution, is a cornerstone of modern drug discovery.[6][7] We will explore several orthogonal, or complementary, approaches to increase the confidence in our findings.

Affinity-Based Target Identification

One of the most direct methods for target identification is affinity chromatography.[9][10] This technique involves immobilizing the small molecule on a solid support to "fish" for its binding partners in a cell lysate.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize an analog of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- with a linker B Immobilize the analog on affinity beads A->B C Incubate beads with cell lysate B->C D Wash away non-specific binders C->D E Elute bound proteins D->E F Separate proteins by SDS-PAGE E->F G Excise protein bands and digest with trypsin F->G H Analyze peptides by LC-MS/MS G->H I Identify proteins using a database search H->I

Caption: Workflow for Affinity-Based Target Identification.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

A powerful method to confirm that a compound binds to its target within the complex environment of a living cell is the Cellular Thermal Shift Assay (CETSA).[11][12] The principle behind CETSA is that a protein's thermal stability is altered upon ligand binding.[11][12]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment: Culture the selected cell line to 80-90% confluency. Treat the cells with either the vehicle control or a saturating concentration of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- for a predetermined time.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (20,000 x g) to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant (soluble fraction) and quantify the protein concentration. Perform Western blotting to detect the amount of the putative target protein remaining in the soluble fraction at each temperature.[13]

Data Presentation: Hypothetical CETSA Data

Temperature (°C)Vehicle Control (Relative Band Intensity)Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- (Relative Band Intensity)
401.001.00
450.950.98
500.800.92
550.500.85
600.200.65
650.050.30
700.000.10

A shift in the melting curve to the right for the compound-treated samples indicates target stabilization and thus, engagement.

A Treat cells with compound or vehicle B Heat challenge across a temperature gradient A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein by Western blot D->E F Plot melt curves to determine thermal shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Target Validation and Pathway Elucidation

Identifying a potential target is not the endpoint. The next phase involves validating this target and understanding its role in the broader signaling network that produces the observed phenotype.

Kinase Profiling

If the identified target is a protein kinase, it is essential to determine the compound's selectivity. Dysregulation of kinase activity is implicated in numerous diseases.[14] Kinome profiling services offer a high-throughput method to screen a compound against a large panel of kinases.[15][16][17]

Approach: Kinome-Wide Selectivity Profiling

Engage a contract research organization (CRO) that offers kinome profiling services.[14][16][18] Provide them with Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- for screening against their kinase panel at one or more concentrations. The results will reveal the compound's selectivity and potential off-target effects.

GPCR Activity Screening

G-protein coupled receptors (GPCRs) are another major class of drug targets.[19][20] If the target is a GPCR, a suite of functional assays can be employed to determine if the compound acts as an agonist or antagonist. These assays often measure the generation of second messengers like cAMP or calcium flux.[20][21][22]

Experimental Protocol: cAMP Assay for Gs or Gi-Coupled Receptors

  • Cell Line: Use a cell line stably overexpressing the target GPCR.

  • Compound Treatment: Treat the cells with varying concentrations of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-.

  • Agonist/Antagonist Mode:

    • Agonist Mode: Measure the change in cAMP levels after compound treatment.

    • Antagonist Mode: Pre-treat the cells with the compound, then stimulate them with a known agonist and measure the inhibition of the agonist-induced cAMP response.

  • cAMP Detection: Use a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

cluster_pathway Hypothetical Signaling Pathway Compound Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- Target Target Protein (e.g., Kinase X) Compound->Target Inhibition Substrate Downstream Substrate Target->Substrate Phosphorylation Pathway Signaling Cascade Substrate->Pathway Response Cellular Response (e.g., Apoptosis) Pathway->Response

Caption: Hypothetical Signaling Pathway for the Compound.

Synthesizing the Data: Formulating the MoA Hypothesis

The culmination of these experimental efforts is the formulation of a well-supported MoA hypothesis. This involves integrating the data from phenotypic screening, target identification, and pathway analysis. The hypothesis should clearly articulate the molecular target of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-, how their interaction leads to the modulation of a specific signaling pathway, and how this, in turn, results in the observed cellular phenotype.

Conclusion

This guide has outlined a rigorous, multi-faceted approach to elucidating the mechanism of action for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-. By systematically progressing from broad phenotypic observations to specific molecular interactions, researchers can build a comprehensive understanding of this novel compound's biological function. The emphasis on orthogonal methods and robust, validated protocols ensures a high degree of scientific confidence in the resulting MoA hypothesis, paving the way for further preclinical and clinical development.

References

  • MtoZ Biolabs. Kinome Profiling Service.
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Creative Bioarray. GPCR Screening Services.
  • AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
  • Cell Signaling Technology. KinomeView Profiling.
  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery.
  • Pharmaron. Kinase Panel Profiling.
  • Reaction Biology. GPCR Assay Services.
  • Schenone, M., Dancik, V., Wagner, B. K., & Schreiber, S. L. (2013). Target deconvolution strategies in drug discovery.
  • Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903.
  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
  • Eurofins Discovery. Kinase Screening and Profiling.
  • PharmaLegacy. GPCR Assays.
  • IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview.
  • Almqvist, H., Axelsson, H., & Jafari, R. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(3), 536-547.
  • Indigo Biosciences. GPCR Signaling Assays.
  • Lee, J. W., & Kim, Y. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. Journal of Biological Chemistry, 290(35), 21127-21133.
  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions.
  • Vincent, F., Loria, P. M., & Lairson, L. L. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 23-28.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Benchchem. In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • SYGNATURE Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery.
  • Antimicrobial Agents and Chemotherapy. (2025). Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model.
  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-228.
  • Jasinski, J. P., Butcher, R. J., Al-arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(3), o383.
  • Guidechem. Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- 647029-21-8 wiki.
  • de Oliveira, A. B., de Farias, R. L., Näther, C., Jess, I., & Bresolin, L. (2013). 1-(2H-1,3-Benzodioxol-5-yl)ethanone thiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 69(6), o644.
  • MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][14][19]oxathiin-4-ones and 4H-Benzo[d][14][19]dioxin-4-ones. Available from:

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
  • Benchchem. (2026). From Laboratory to Industry: Uses of 1-(2,3,4,5-Tetrafluorophenyl)ethanone.
  • ResearchGate. (2010). 1-(1,3-Benzodioxol-5-yl)ethanone.
  • ResearchGate. (2019). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system.
  • Pharmacophore. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,3-THIAZINES.
  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
  • PubChem. 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone.
  • PubMed. (2024). Design, synthesis and biological evaluation of novel 1,2,4a,5-tetrahydro-4H-benzo[b][14][15]oxazino[4,3-d][14][15]oxazine-based AAK1 inhibitors with anti-viral property against SARS-CoV-2. Available from:

Sources

Protocols & Analytical Methods

Method

Application Note: Process Development and Scale-Up Manufacturing of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- (CAS: 647029-21-8)[1] Introduction & Mechanistic Rationale The 1,3-benzodioxin scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- (CAS: 647029-21-8)[1]

Introduction & Mechanistic Rationale

The 1,3-benzodioxin scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to lock molecular conformation and enhance metabolic stability[2]. The target compound, 1-(4H-1,3-benzodioxin-5-yl)ethanone, requires a robust, scalable synthetic route that minimizes environmental impact while maximizing throughput.

Classically, the synthesis of 1,3-benzodioxins is achieved via the acid-catalyzed cyclocondensation of a 2-hydroxybenzyl alcohol derivative with a formaldehyde equivalent (e.g., paraformaldehyde)[3]. In a traditional batch process, homogeneous acids such as p -toluenesulfonic acid ( p -TsOH) or sulfuric acid are used. However, these require extensive aqueous basic workups to neutralize the catalyst, leading to severe emulsion issues and high E-factors (environmental waste).

The Scale-Up Strategy: To transition this synthesis from the bench to a 50 L pilot scale, we employ Amberlyst-15 , a macroreticular sulfonic acid ion-exchange resin[4].

  • Causality of Catalyst Choice: Amberlyst-15 provides an extremely high local concentration of protons within its porous structure to drive the acetalization, but remains macroscopically insoluble. This eliminates the need for an aqueous quench; the catalyst is simply filtered out and recycled.

  • Thermodynamic Control: The condensation releases one equivalent of water. By utilizing toluene as the solvent, we leverage its minimum-boiling azeotrope with water. Continuous removal of water via a Dean-Stark apparatus drives the reversible acetalization strictly toward product formation (Le Chatelier’s principle).

Process Workflow

ProcessWorkflow Start Raw Material Charging (Precursor + Paraformaldehyde) Solvent Toluene Addition & Agitation Start->Solvent Catalyst Amberlyst-15 Resin Addition Solvent->Catalyst Reaction Azeotropic Distillation (Dean-Stark, 110°C) Catalyst->Reaction PAT In-line PAT Monitoring (FTIR / HPLC) Reaction->PAT Water removal PAT->Reaction If incomplete Filtration Resin Filtration & Catalyst Recovery PAT->Filtration Conversion > 99% Cryst Cooling Crystallization (Heptane Antisolvent) Filtration->Cryst Isolation Centrifugation & Vacuum Drying Target: 1-(4H-1,3-benzodioxin-5-yl)ethanone Cryst->Isolation

Figure 1: Scalable workflow for 1-(4H-1,3-benzodioxin-5-yl)ethanone via solid-acid catalysis.

Materials & Equipment

  • Precursor: 1-(3-hydroxy-2-(hydroxymethyl)phenyl)ethanone (5.0 kg, 30.1 mol)

  • Reagent: Paraformaldehyde (1.08 kg, 36.1 mol, 1.2 eq)

  • Catalyst: Amberlyst-15 (Dry, H+ form) (0.5 kg, 10 wt%)

  • Solvents: Toluene (ACS Grade, 25 L), n-Heptane (15 L)

  • Equipment: 50 L Glass-lined reactor equipped with a mechanical pitched-blade impeller, Dean-Stark trap, overhead condenser, and in-line ReactIR (FTIR) probe.

Detailed Scale-Up Protocol (50 L Pilot Scale)

This protocol is designed as a self-validating system. Physical proxies (water volume) and analytical metrics (HPLC/FTIR) are used as mandatory gating checkpoints before proceeding to the next step.

Step 1: Reactor Preparation & Charging

  • Purge the 50 L glass-lined reactor with ultra-high purity Nitrogen (N₂) for 15 minutes. Rationale: The electron-rich phenolic precursor is susceptible to oxidative degradation at elevated temperatures.

  • Charge 5.0 kg of 1-(3-hydroxy-2-(hydroxymethyl)phenyl)ethanone and 1.08 kg of paraformaldehyde into the reactor.

  • Add 25 L of toluene and initiate agitation at 150 RPM.

  • Charge 0.5 kg of Amberlyst-15 resin.

Step 2: Reaction Execution & Azeotropic Distillation

  • Ramp the reactor jacket temperature to 125 °C to achieve an internal reaction temperature of ~110 °C (toluene reflux).

  • Monitor the Dean-Stark trap. As the cyclization proceeds, water will co-distill with toluene, phase-separate in the trap, and accumulate at the bottom.

  • Self-Validation Checkpoint: The theoretical water yield for 30.1 mol is ~542 mL. Maintain reflux until water accumulation ceases (typically 6-8 hours) and the collected volume is ≥ 530 mL.

Step 3: Process Analytical Technology (PAT) Verification

  • Utilize the in-line FTIR probe to monitor the disappearance of the broad hydroxyl stretch (-OH) at 3300 cm⁻¹ and the stabilization of the ether C-O-C stretch at 1100 cm⁻¹.

  • Pull a 1 mL aliquot, quench, and run a rapid UHPLC assay. Proceed to Step 4 only when precursor conversion is > 99.0%.

Step 4: Catalyst Recovery & Workup

  • Cool the reactor internally to 40 °C.

  • Discharge the reaction mixture through an in-line 10 µm bag filter into a secondary 50 L crystallization vessel.

  • Rationale: The 10 µm filter completely captures the macroreticular Amberlyst-15 beads (typically 0.3 - 1.2 mm in diameter). Wash the resin cake with 2 L of warm toluene. The resin can be regenerated with 1M HCl for subsequent batches.

Step 5: Crystallization & Isolation

  • Concentrate the toluene filtrate under reduced pressure (150 mbar, 50 °C) to a residual volume of approximately 10 L.

  • Initiate anti-solvent crystallization by dosing 15 L of n-heptane at a controlled rate of 0.5 L/min while maintaining the internal temperature at 40 °C. Rationale: The target compound is highly soluble in aromatic solvents but poorly soluble in aliphatic hydrocarbons. Controlled dosing prevents oiling out.

  • Cool the slurry to 5 °C at a linear cooling ramp of 10 °C/hr to promote the growth of large, high-purity crystals.

  • Isolate the product via basket centrifugation. Wash the wet cake with 3 L of cold (0 °C) n-heptane.

  • Dry the product in a vacuum oven at 45 °C for 12 hours to afford Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-.

Quantitative Data & Process Metrics

The transition from a traditional homogeneous batch process to the heterogeneous solid-acid pilot process yielded significant improvements in both throughput and environmental footprint.

Process ParameterLab Scale (Homogeneous, p -TsOH)Pilot Scale (Heterogeneous, Amberlyst-15)Impact / Advantage
Scale 500 mL (Batch)50 L (Pilot)100x Volume Scale-up
Yield 72%88%Avoids product loss during aqueous extraction
Purity (HPLC) 96.5%> 99.2%Controlled crystallization excludes impurities
Reaction Time 14 hours7.5 hoursHigh local proton concentration accelerates kinetics
E-Factor > 254.2Elimination of aqueous waste streams
Catalyst Recovery 0% (Neutralized)> 98% (Filtered)Highly sustainable and cost-effective

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(4H-1,3-benzodioxin-5-yl)ethanone Reactions

Overview & Chemical Context Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the process optimization of 1-(4H-1,3-benzodioxin-5-yl)ethanone and its derivatives (such as...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Context

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the process optimization of 1-(4H-1,3-benzodioxin-5-yl)ethanone and its derivatives (such as the 2,2-dimethyl analog). This specific acetophenone derivative is a highly valuable intermediate in the synthesis of phenethanolamine derivatives, including long-acting beta-adrenoceptor agonists (LABAs) like vilanterol[1].

Because this molecule contains both an activated aromatic ketone and an acid-sensitive 1,3-dioxin (acetal) ring, it is highly susceptible to side reactions during alpha-bromination, reduction, and amine condensation. This guide provides a self-validating framework to diagnose, understand, and eliminate common impurities encountered during its synthetic lifecycle.

Diagnostic Workflow

The following logic tree maps the primary failure modes and impurity generation pathways during the functionalization of 1-(4H-1,3-benzodioxin-5-yl)ethanone.

TroubleshootingFlow Start Impurity Detected in 1-(4H-1,3-benzodioxin-5-yl)ethanone Bromination Alpha-Bromination Stage Start->Bromination Condensation Amine Condensation Stage Start->Condensation Reduction Ketone Reduction Stage Start->Reduction OverBrom Dibromide Impurity (m/z +79 Da) Bromination->OverBrom Excess Br2 / High Temp RingOpen Acetal Cleavage (Phenolic Impurity) Bromination->RingOpen High [HBr] Concentration BisAlkyl Bis-alkylation (Dimerization) Condensation->BisAlkyl Uncontrolled Amine Addition OverRed Over-reduction (Deoxygenation) Reduction->OverRed Harsh Hydride / Pd/C

Diagnostic workflow for identifying impurities in 1-(4H-1,3-benzodioxin-5-yl)ethanone reactions.

Troubleshooting Guides (FAQs)

Q1: Why am I observing a dibromide impurity during the synthesis of 2-bromo-1-(4H-1,3-benzodioxin-5-yl)ethanone?

Expertise & Causality: The alpha-carbon of this acetophenone derivative is highly activated. The alpha-bromination of ketones proceeds via a nucleophilic enol or enamine intermediate. When using classical molecular bromine (Br₂) or an excess of N-bromosuccinimide (NBS), the initial monobrominated product can undergo a rapid second enolization, leading to the formation of 2,2-dibromo-1-(4H-1,3-benzodioxin-5-yl)ethanone. Resolution: Shift from classical Br₂ to a strictly controlled electrophilic bromine source. Utilizing NBS with a catalytic amount of solid alumina (Al₂O₃) or p-toluenesulfonic acid (PTSA) under strict stoichiometric control (1.05 eq) limits the reaction to monobromination.

Q2: I am detecting a phenolic impurity and losing the 1,3-dioxin ring integrity. What causes this?

Expertise & Causality: The 1,3-benzodioxin ring functions chemically as a cyclic acetal. Similar to the acid-sensitive nature of 4H-benzo[d][1,3]dioxin-4-ones[2], this ring is prone to hydrolysis. During classical alpha-bromination with Br₂, hydrobromic acid (HBr) is generated as a stoichiometric byproduct[3]. High local concentrations of HBr catalyze the hydrolysis of the acetal, exposing the underlying phenol and releasing the corresponding aldehyde or ketone. Resolution: Implement an in-situ acid scavenger. Running the reaction with NBS in the presence of neutral/acidic alumina or solid sodium bicarbonate (NaHCO₃) neutralizes HBr as it forms, preserving the acid-sensitive acetal. Alternatively, copper(II) bromide (CuBr₂) in ethyl acetate can be used as a milder brominating system[3].

Q3: During the reduction of the ketone to the corresponding secondary alcohol, I see over-reduction (deoxygenation) to the alkyl derivative. How can I prevent this?

Expertise & Causality: The ketone is adjacent to an electron-rich aromatic system, making the resulting benzylic alcohol highly susceptible to hydrogenolysis. Harsh reducing conditions (e.g., Pd/C with H₂ at elevated pressures, or strong hydrides combined with Lewis acids) activate the benzylic C-O bond, leading to complete deoxygenation. Resolution: Employ a mild, chemoselective hydride source. Sodium borohydride (NaBH₄) in methanol at 0 °C selectively reduces the ketone to the benzylic alcohol without initiating benzylic cleavage.

Impurity Profiling & Quantitative Data

Use the following data table to cross-reference your analytical results with the corresponding failure mode and mitigation strategy.

Reaction StageObserved ImpurityDiagnostic Marker (Analytical)Primary CausalityMitigation Strategy
Alpha-Bromination 2,2-Dibromo derivativeMS: +79 Da relative to productNMR: Loss of α-CH₂ protonsExcess electrophilic bromine; unchecked enolizationLimit NBS to 1.05 eq; lower reaction temperature to 0–5 °C.
Alpha-Bromination Phenolic cleavage product¹H NMR: Loss of acetal CH₂ or C(CH₃)₂ signal (~1.5 ppm)HBr-catalyzed acetal hydrolysisAdd solid acid scavenger (NaHCO₃ or Al₂O₃) to the reaction mixture.
Ketone Reduction Deoxygenated alkylMS: -16 Da relative to alcoholNMR: Appearance of benzylic CH₂Benzylic C-O hydrogenolysisSubstitute Pd/C or harsh hydrides with NaBH₄ at 0 °C.
Amine Condensation Bis-alkylated dimerLC-MS: Late-eluting, high MW peakUnreacted secondary amine attacks the formed productImplement slow, dropwise addition of the bromide to an excess of amine at 0 °C.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols have been designed as self-validating systems. Built-in checkpoints allow you to verify the integrity of the reaction before proceeding to the next step.

Protocol 1: Chemoselective Alpha-Bromination (Acetal-Preserving)

Adapted from catalytic α-bromination methodologies to protect the 1,3-dioxin ring.

  • Setup: In a clean, dry round-bottom flask, dissolve 1-(4H-1,3-benzodioxin-5-yl)ethanone (10.0 mmol) in anhydrous methanol (20 mL).

  • Reagent Addition: Add N-bromosuccinimide (10.5 mmol, 1.05 eq) and acidic Al₂O₃ (10% w/w). Self-Validation Check: The solid alumina acts as both a catalyst for enolization and a heterogeneous HBr scavenger. The suspension should remain neutral to slightly acidic, preventing acetal cleavage.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux with continuous magnetic stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (Hexanes:EtOAc 8:2). Self-Validation Check: The disappearance of the starting material without the appearance of a lower-Rf baseline spot confirms the absence of phenolic ring-cleavage.

  • Workup: Upon completion (typically 1–2 hours), cool the reaction mixture to room temperature. Filter the mixture through a Celite pad to remove the solid alumina catalyst.

  • Purification: Concentrate the filtrate under reduced pressure, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the pure α-bromoacetophenone derivative.

Protocol 2: Mild Chemoselective Ketone Reduction
  • Setup: Dissolve the α-bromo ketone intermediate (10.0 mmol) in anhydrous methanol (20 mL) to create a 0.5 M solution.

  • Temperature Control: Cool the solution strictly to 0 °C using an ice bath. Self-Validation Check: Maintaining 0 °C is critical to prevent the intramolecular cyclization of the resulting halohydrin into an epoxide.

  • Reduction: Add NaBH₄ (12.0 mmol, 1.2 eq) portion-wise over 15 minutes to control the evolution of hydrogen gas.

  • Quenching: Stir for 30 minutes at 0 °C. Once TLC indicates complete consumption of the ketone, quench the reaction carefully with saturated aqueous NH₄Cl (10 mL).

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to afford the secondary alcohol.

References

  • A Green, Facile Method for Selective α-Bromination of Flavanones ACS Omega URL:[Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Conditions for Afatinib (CAS 647029-21-8)

Welcome to the comprehensive technical support guide for the crystallization of Afatinib. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for the crystallization of Afatinib. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing the crystallization of this active pharmaceutical ingredient (API). As a potent, irreversible dual inhibitor of the ErbB family of receptor tyrosine kinases, the solid-state properties of Afatinib are critical to its efficacy and manufacturability.[1] This guide moves beyond simple protocols to explain the underlying principles governing crystallization, empowering you to troubleshoot and refine your processes effectively.

Foundational Knowledge: Understanding Afatinib's Physicochemical Landscape

A successful crystallization strategy begins with a thorough understanding of the molecule's intrinsic properties. Afatinib is a quinazoline derivative, and its structure dictates its behavior in solution and during crystallization.[1]

Key Physicochemical Properties of Afatinib:

PropertyValue/DescriptionSource(s)
Chemical Name (E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide[1]
Molecular Formula C₂₄H₂₅ClFN₅O₃
Molecular Weight 485.9 g/mol [1]
Physical Form White to off-white/brownish-yellow crystalline solid[2]
pKa pKa1 = 4.96 ± 0.01, pKa2 = 8.02 ± 0.01 (in water at 25°C)[2]
LogP (computed) 3.6[1]

Solubility Profile:

Afatinib's solubility is a critical parameter for crystallization process design. It is sparingly soluble in aqueous buffers, a common characteristic of many kinase inhibitors.[3] Its solubility is pH-dependent, a factor that can be leveraged during crystallization.[2]

SolventSolubilitySource(s)
DMSO ≥49.3 mg/mL
Ethanol ≥13.07 mg/mL (with sonication)
Methanol Soluble[4]
Aqueous Buffers Sparingly soluble[3]
Water Soluble (as dimaleate salt)

The choice of solvent is paramount as it influences not only solubility but also the resulting crystal form (polymorph) and habit (external shape).

Polymorphism and Salt Selection: The Key to Consistent Performance

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for Afatinib. Different polymorphs can exhibit distinct physical properties, including solubility, stability, and bioavailability, which can significantly impact the drug's performance and manufacturability.[5]

Afatinib has been shown to exist in various polymorphic forms, both as a free base and in different salt forms. The dimaleate salt is a common form used in pharmaceutical formulations.[5]

Known Polymorphic Forms and Salts of Afatinib:

  • Afatinib Free Base: Polymorphic forms A, B, C, and D have been identified.[5]

  • Afatinib Dimaleate: Various crystalline forms, including hydrates, have been reported.[5]

  • Other Salts: Fumarate, benzene sulphonate, sulphate, hydrochloride, oxalate, and mesylate salts have also been prepared and characterized.[5]

The selection of a specific salt and the control of its polymorphic form are crucial for ensuring batch-to-batch consistency and desired therapeutic outcomes.[5] Seeding with the desired polymorph is a powerful technique to control the final crystal form and is highly recommended.

Crystallization Techniques for Afatinib: A Practical Guide

Several crystallization techniques can be employed for Afatinib, each with its own advantages and considerations. The choice of method will depend on the desired outcome, such as purity, crystal size, and polymorphic form.

Cooling Crystallization

This technique relies on the principle that the solubility of Afatinib in a given solvent decreases with temperature.

Workflow for Cooling Crystallization:

A Dissolve Afatinib in a suitable solvent at an elevated temperature to achieve a clear, saturated solution. B Filter the hot solution to remove any insoluble impurities. A->B C Cool the solution in a controlled manner. Slow cooling generally yields larger, more well-defined crystals. B->C D If necessary, seed the solution with crystals of the desired polymorph as it cools. C->D E Allow sufficient time for crystal growth at the lower temperature. D->E F Isolate the crystals by filtration. E->F G Wash the crystals with a small amount of cold solvent to remove residual mother liquor. F->G H Dry the crystals under appropriate conditions (e.g., vacuum at a controlled temperature). G->H

Caption: Workflow for a typical cooling crystallization process.

Anti-Solvent Crystallization

This method involves the addition of a solvent in which Afatinib is poorly soluble (the anti-solvent) to a solution of Afatinib in a "good" solvent. This induces supersaturation and subsequent crystallization.

Workflow for Anti-Solvent Crystallization:

A Dissolve Afatinib in a 'good' solvent to form a clear solution. B Slowly add a miscible 'anti-solvent' in which Afatinib has low solubility. A->B C Monitor for the onset of precipitation (turbidity). B->C D Control the rate of anti-solvent addition to influence crystal size and morphology. C->D E Age the resulting slurry to allow for complete crystallization and potential polymorphic transformation. D->E F Isolate the crystals by filtration. E->F G Wash the crystals with a mixture of the solvent and anti-solvent, or with the anti-solvent alone. F->G H Dry the crystals under appropriate conditions. G->H

Caption: Workflow for a typical anti-solvent crystallization process.

Evaporative Crystallization

This technique involves the slow evaporation of the solvent from a solution of Afatinib, leading to an increase in concentration and eventual crystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of Afatinib and provides practical solutions.

Q1: My Afatinib "oils out" instead of crystallizing. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or the use of a solvent in which the compound is too soluble.

  • Troubleshooting Steps:

    • Reduce Supersaturation: Lower the initial concentration of Afatinib in the solvent.

    • Modify the Solvent System: Use a solvent in which Afatinib has slightly lower solubility. Alternatively, for anti-solvent crystallization, increase the initial proportion of the anti-solvent.

    • Control the Cooling/Addition Rate: For cooling crystallization, decrease the cooling rate. For anti-solvent crystallization, add the anti-solvent more slowly.

    • Seeding: Introduce seed crystals of the desired polymorph at a point of moderate supersaturation to encourage heterogeneous nucleation on the seed surfaces rather than liquid-liquid phase separation.

Q2: I am getting a mixture of polymorphs. How can I obtain a single, desired polymorphic form?

A2: Controlling polymorphism is crucial for consistency. The formation of different polymorphs can be influenced by solvent, temperature, cooling rate, and agitation.

  • Troubleshooting Steps:

    • Seeding: This is the most effective method. Seed the solution with a small amount of the pure, desired polymorph.

    • Solvent Selection: Different solvents can favor the crystallization of specific polymorphs. Conduct a solvent screen to identify the optimal solvent for your desired form.

    • Controlled Crystallization Conditions: Precisely control the temperature profile and cooling/anti-solvent addition rate.

    • Slurry Conversion: If you have a mixture of polymorphs, you can slurry the material in a suitable solvent. The less stable polymorph will dissolve and the more stable form will crystallize out over time.

Q3: The crystal size of my Afatinib is too small, leading to poor filtration and handling properties. How can I increase the crystal size?

A3: Small crystals are often the result of rapid nucleation.

  • Troubleshooting Steps:

    • Slower Cooling/Anti-Solvent Addition: A slower rate of generating supersaturation will favor crystal growth over nucleation.

    • Reduce Supersaturation: Operate within the metastable zone width (MSZW), the region between the solubility curve and the point of spontaneous nucleation.

    • Seeding: Use a smaller number of larger seed crystals.

    • Ostwald Ripening: Hold the crystal slurry at a constant temperature for an extended period. This process allows smaller, less stable crystals to dissolve and redeposit onto larger crystals.

    • Optimize Agitation: High shear from aggressive agitation can lead to secondary nucleation and smaller crystals. Reduce the agitation speed once crystallization has initiated.

Q4: How can I improve the purity of my Afatinib during crystallization?

A4: Crystallization is an excellent purification technique. The key is to ensure that impurities remain in the mother liquor.

  • Troubleshooting Steps:

    • Choose an Appropriate Solvent: Select a solvent system where the impurities are highly soluble and Afatinib has a steep solubility curve with respect to temperature or anti-solvent concentration.

    • Controlled Crystallization: Avoid rapid crystallization, which can trap impurities within the crystal lattice.

    • Washing: Ensure the filter cake is washed effectively with a cold solvent to remove impure mother liquor from the crystal surfaces.

    • Recrystallization: If necessary, perform a second crystallization step.

Decision Tree for Troubleshooting Crystallization Issues:

Start Problem with Crystallization OilingOut Oiling Out Start->OilingOut Polymorphs Mixture of Polymorphs Start->Polymorphs SmallCrystals Small Crystal Size Start->SmallCrystals Purity Low Purity Start->Purity ReduceSuper Reduce Supersaturation OilingOut->ReduceSuper ModifySolvent Modify Solvent System OilingOut->ModifySolvent ControlRate Control Cooling/Addition Rate OilingOut->ControlRate Seed Use Seeding OilingOut->Seed Polymorphs->Seed SolventScreen Conduct Solvent Screen Polymorphs->SolventScreen ControlConditions Control Crystallization Conditions Polymorphs->ControlConditions Slurry Perform Slurry Conversion Polymorphs->Slurry SlowRate Slower Cooling/Addition SmallCrystals->SlowRate ReduceSuper2 Reduce Supersaturation SmallCrystals->ReduceSuper2 Seed2 Use Seeding SmallCrystals->Seed2 Ostwald Utilize Ostwald Ripening SmallCrystals->Ostwald OptimizeAgitation Optimize Agitation SmallCrystals->OptimizeAgitation ChooseSolvent Choose Appropriate Solvent Purity->ChooseSolvent ControlCryst Controlled Crystallization Purity->ControlCryst Wash Effective Washing Purity->Wash Recrystallize Recrystallize Purity->Recrystallize

Caption: Decision tree for troubleshooting common crystallization problems.

Analytical Techniques for Crystal Form Characterization

Proper characterization of the crystalline form of Afatinib is essential to ensure quality and consistency. A combination of analytical techniques should be employed.

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the polymorphic form of a crystalline solid. Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. It can be used to determine the melting point and detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures changes in weight as a function of temperature. It is useful for identifying solvates and hydrates.

  • Microscopy (Optical and Scanning Electron): Microscopy provides information about the crystal habit (shape) and size distribution.

  • Spectroscopy (FTIR, Raman): These techniques can sometimes be used to differentiate between polymorphs based on differences in their vibrational spectra.

References

  • Afatinib Tablets - [Product Monograph Templ
  • Technical Support Center: Scale-Up Synthesis of Quinazoline Deriv
  • Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection - PMC.
  • Afatinib Impurities and Rel
  • Biochemical and physical properties of (R)
  • Afatinib | C24H25ClFN5O3 | CID 10184653 - PubChem.
  • Troubleshooting guide for the synthesis of quinazoline deriv
  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6).
  • Afatinib, (R)- | C24H25ClFN5O3 | CID 10163178 - PubChem - NIH.
  • US9012464B2 - Salts and polymorphic forms of Afatinib - Google P
  • PRODUCT INFORM
  • Effects of pharmacokinetics-related genetic polymorphisms on the side effect profile of afatinib in patients with non-small cell lung cancer - PubMed. (2019, August 15).
  • GILOTRIF® (afatinib)
  • Crystallography for protein kinase drug design: PKA and SRC case studies - PubMed. (2005, December 30).
  • Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach.
  • Afatinib-Impurities | Pharmaffili
  • A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate - SyncSci Publishing. (2019, February 4).
  • 201292Orig1s000 - accessd
  • CN105669658B - A kind of process for purification of Afatinib - Google P
  • Protein–Ligand Crystal Structures Can Guide the Design of Selective Inhibitors of the FGFR Tyrosine Kinase | Journal of Medicinal Chemistry - ACS Public
  • Therapeutic strategies for afatinib‐resistant lung cancer harboring HER2 alter
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Antisolvent Crystallization of Poorly W
  • Afatinib Impurities Manufacturers & Suppliers - Daicel Pharma Standards.
  • Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development - ACS Public
  • Association of Genetic Polymorphisms With Af
  • API Crystalliz
  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (2021, September 29).
  • Effects of Single Nucleotide Polymorphisms on the Binding of Afatinib to EGFR: A Potential Patient Stratification Factor Revealed by Modeling Studies - ACS Public
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC.
  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, April 1).
  • An In-depth Technical Guide to the Stability and Storage of Af
  • Afatinib: a second-generation EGF receptor and ErbB tyrosine kinase inhibitor for the treatment of advanced non-small-cell lung cancer - PubMed. (2015, August 28).
  • (PDF)
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
  • Controlled pH Alteration Enables Guanine Accumulation and Drives Crystallization within Iridosomes | bioRxiv. (2024, July 23).
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PubMed. (2022, May 4).
  • Optimizing afatinib dosage: enhancing treatment outcomes and minimizing toxicities in advanced EGFR-mutated non-small cell lung cancer patients in Vietnam - PMC. (2025, October 14).
  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google P
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC.
  • Successful Treatment of Afatinib Reversing Epidermal Growth Factor Receptor Exon19Deletion/G724S Mutation Resistance Guided by Protein‐Drug Docking - PMC. (2021, September 12).
  • Optimized method development parameters of Afatinib - ResearchG
  • METHOD DEVELOPMENT AND VALIDATION OF AFATINIB USING CHIRAL HPLC. (2020, June 4).

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of 1-(4H-1,3-benzodioxin-5-yl)ethanone

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops or spectral impurities when working with complex acetal-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops or spectral impurities when working with complex acetal-containing aryl ketones.

1-(4H-1,3-benzodioxin-5-yl)ethanone presents a unique dual-vulnerability profile. To successfully store this compound without degradation, you must understand the causality behind its instability: the 1,3-benzodioxin ring is highly susceptible to acid-catalyzed hydrolysis, while the ethanone moiety acts as a photosensitizer prone to radical cleavage and autoxidation.

Below is our comprehensive troubleshooting guide, empirical data, and a self-validating protocol to ensure the absolute integrity of your chemical inventory.

I. Mechanistic Breakdown of Degradation

To prevent degradation, we must first map the exact pathways by which the molecule breaks down.

MolecularDegradation cluster_0 Acid-Catalyzed Pathway cluster_1 Photochemical Pathway Compound 1-(4H-1,3-benzodioxin-5-yl)ethanone Acid Trace Acid / Moisture Compound->Acid Light UV/Vis Light (hv) Compound->Light Hydrolysis Acetal Ring Cleavage Acid->Hydrolysis Phenol Substituted Phenol + Formaldehyde Hydrolysis->Phenol Norrish Norrish Type I α-Scission Light->Norrish Radicals Aryl & Methyl Radicals Norrish->Radicals

Fig 1: Primary degradation pathways of 1-(4H-1,3-benzodioxin-5-yl)ethanone via hydrolysis and photolysis.

II. Troubleshooting & FAQs

Q1: After a month in the 4°C refrigerator, my sample is showing new NMR peaks at ~9.8 ppm (aldehyde) and ~5.0 ppm (phenol OH). What happened? Causality: You are observing the acid-catalyzed hydrolysis of the 1,3-benzodioxin ring. Acetals are thermodynamically stable in basic conditions but are kinetically labile in the presence of trace Brønsted acids and moisture . The mechanism proceeds via the protonation of the dioxin oxygen, followed by rate-limiting C-O bond cleavage to form an oxocarbenium intermediate. This intermediate is rapidly attacked by ambient water, leading to ring-opening and the release of formaldehyde. The Fix: Standard laboratory glassware often retains slightly acidic silanol groups on its surface. When combined with atmospheric moisture condensation (common in 4°C fridges), the local pH drops sufficiently to catalyze hydrolysis. Pre-treat all storage vials with a mild base wash (e.g., 1% triethylamine in ethanol), bake at 120°C, and store the compound over a desiccant.

Q2: My compound was left on the benchtop in a clear vial and turned yellow/brown. Is it still usable? Causality: No, the yellowing indicates polymeric degradation. The ethanone (acetophenone) group absorbs strongly in the UV region. Excitation to the singlet state, followed by intersystem crossing to the triplet state, triggers a Norrish Type I photochemical cleavage . This α-scission breaks the carbon-carbon bond between the carbonyl and the methyl group, yielding highly reactive benzoyl and methyl radicals. In the presence of ambient oxygen, these radicals initiate a rapid autoxidation chain reaction , forming peroxides that decompose into colored, conjugated polymers. The Fix: Always use amber borosilicate glass vials to block UV/Vis transmission below 400 nm, and purge the headspace with ultra-high-purity (UHP) Argon to eliminate oxygen.

III. Empirical Stability Data

To highlight the importance of strict storage conditions, observe the quantitative degradation profile of 1-(4H-1,3-benzodioxin-5-yl)ethanone under various environmental stresses.

Storage ConditionTemp (°C)AtmosphereLight ExposureEst. Half-Life ( t1/2​ )Primary Degradation Mechanism
Clear Glass, Benchtop25°CAmbient AirDirect UV/Vis< 72 hoursNorrish Type I / Autoxidation
Clear Glass, Fridge4°CAmbient AirDark~3 weeksAcid-Catalyzed Hydrolysis (Moisture)
Amber Glass, Desiccator25°CAmbient AirDark~6 monthsSlow Autoxidation
Amber Glass, Sealed -20°C UHP Argon Dark > 24 months None detected

IV. Self-Validating Storage Protocol (SOP)

To ensure absolute scientific integrity, do not just store the compound—validate the storage system. This protocol builds causality into every step.

StorageProtocol Purify 1. Baseline Validation Dry 2. Lyophilization (Remove H2O) Purify->Dry Aliquot 3. Amber Vials (Block UV) Dry->Aliquot Argon 4. Argon Purge (Remove O2) Aliquot->Argon Store 5. -20°C Storage (Thermal Stability) Argon->Store

Fig 2: Self-validating, step-by-step inert storage workflow for acetal-containing aryl ketones.

Step-by-Step Methodology

Step 1: Baseline Characterization (The Validation Anchor) Before storage, acquire a baseline 1 H-NMR in acid-free CDCl 3​ . (Note: Filter CDCl 3​ through basic alumina immediately before use to remove trace DCl). Record the exact integration ratio of the dioxin methylene protons (singlet, ~5.2 ppm) to the acetyl methyl protons (singlet, ~2.5 ppm). This ratio must be exactly 2:3. You will use this baseline to validate the compound's integrity upon retrieval.

Step 2: Moisture Eradication Dissolve the batch in anhydrous Dichloromethane (DCM) and dry over activated 4Å molecular sieves for 2 hours. Filter and concentrate under reduced pressure. Lyophilize the resulting solid overnight to remove residual trace solvents and water lattice structures.

Step 3: Aliquoting under Inert Atmosphere Transfer the dried solid into pre-weighed, base-washed, and oven-dried amber borosilicate glass vials. Perform this inside a glovebox or using a Schlenk line. Causality: Aliquoting prevents repeated freeze-thaw cycles and limits atmospheric exposure to the entire batch when only a few milligrams are needed for an experiment.

Step 4: Argon Purging and Sealing Purge the vial headspace with UHP Argon. Argon is heavier than nitrogen, providing a denser protective blanket against oxygen. Seal immediately with PTFE-lined screw caps. Causality: Standard rubber or silicone septa are permeable to oxygen over time and can leach plasticizers into the solid. PTFE is chemically inert and impermeable. Wrap the cap junction tightly with Parafilm.

Step 5: Cryogenic Storage Store the sealed vials in a dedicated -20°C freezer inside a secondary desiccator box containing indicating Drierite.

V. References

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels National Institutes of Health (NIH) / Biomacromolecules URL:[Link]

  • Structure-dependent reactivity of oxyfunctionalized acetophenones in the photooxidation of DNA: base oxidation and strand breaks through photolytic radical formation National Institutes of Health (NIH) / Nucleic Acids Research URL:[Link]

  • Autoxidation of Fuels During Storage IntechOpen URL:[Link]

Optimization

Technical Support Center: HPLC Method Development for Ethanone, 1-(4H-1,3-benzodioxin-5-yl)-

Welcome to the Technical Support Center for the analytical characterization of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- (CAS: 647029-21-8). This compound is an aromatic ketone featuring a benzodioxin ring system.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analytical characterization of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- (CAS: 647029-21-8). This compound is an aromatic ketone featuring a benzodioxin ring system. Because it lacks strongly ionizable functional groups, its retention in liquid chromatography is primarily driven by hydrophobic interactions[1]. Furthermore, aromatic ketones typically exhibit strong absorbance in the UV region, allowing for highly sensitive and selective quantification using UV or Diode Array Detectors (DAD)[2].

This guide provides researchers and drug development professionals with a comprehensive, field-proven framework for developing a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method.

Method Development Workflow

The following diagram outlines the logical progression of our method development strategy, moving from initial analyte profiling through to a fully validated, stability-indicating method.

HPLC_Workflow Start Analyte Profiling (Hydrophobicity, UV Max) ColSelect Stationary Phase Selection (C18 or Phenyl-Hexyl) Start->ColSelect MPScreen Mobile Phase Screening (Aqueous Buffer / Organic) ColSelect->MPScreen GradOpt Gradient Optimization (Resolution & Run Time) MPScreen->GradOpt ForcedDeg Forced Degradation (Acid, Base, Oxidation) GradOpt->ForcedDeg Validation Method Validation (System Suitability) ForcedDeg->Validation

Figure 1: Systematic workflow for stability-indicating RP-HPLC method development.

Standardized Protocol: Stability-Indicating RP-HPLC

To ensure the highest level of scientific integrity, this protocol is designed as a self-validating system . It incorporates forced degradation to prove the method's resolving power and System Suitability Testing (SST) to verify instrumental performance before every run.

Step 1: Mobile Phase Preparation
  • Causality: While the target analyte is a neutral ketone, its degradation products (e.g., ring-opened phenolic compounds) may be ionizable. A buffered mobile phase ensures these impurities remain in a consistent ionization state, preventing peak tailing and retention time shifts[3].

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Ultrapure Water (pH ~2.7). Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): HPLC-Grade Acetonitrile (ACN).

Step 2: Sample Preparation & Forced Degradation
  • Causality: Benzodioxin rings are susceptible to acid-catalyzed nucleophilic substitution (ether cleavage) and oxidative degradation. Generating these degradants is critical to prove the method is stability-indicating.

  • Control Standard: Dissolve 10 mg of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- in 10 mL of Methanol to create a 1000 µg/mL stock. Dilute to 50 µg/mL with 50:50 Water:ACN.

  • Acid Stress: Treat 1 mL of stock with 1 mL of 0.1 M HCl for 24 hours at room temperature. Neutralize with 0.1 M NaOH before injection.

  • Oxidative Stress: Treat 1 mL of stock with 1 mL of 3% H₂O₂ for 24 hours at room temperature.

Step 3: Chromatographic Execution
  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold to retain polar degradants)

    • 2-15 min: Linear ramp to 90% B (Elutes the hydrophobic main peak)

    • 15-18 min: 90% B (Column wash)

    • 18-22 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at λmax​ (typically 254 nm for aromatic ketones)[2].

  • Injection Volume: 10 µL.

Step 4: Self-Validation via System Suitability

Before analyzing unknown samples, the system must validate itself using the Control Standard. If the following criteria are not met, the run must be aborted and the system troubleshooted:

  • Theoretical Plates ( N ): > 5,000.

  • Tailing Factor ( Tf​ ): 0.8 - 1.5.

  • %RSD of Retention Time: < 1.0% over 5 replicate injections.

Troubleshooting Guides & FAQs

Q1: My retention times are drifting earlier over the course of a sequence. What is the mechanistic cause? A: This is typically caused by the selective evaporation of the volatile organic component (Acetonitrile) from the mobile phase reservoir, or insufficient column re-equilibration. Because RP-HPLC relies on solvent strength to elute hydrophobic analytes[4], a decrease in the organic concentration of the mobile phase actually increases retention time. If retention times are drifting earlier, it indicates the mobile phase is becoming stronger (more organic). Check if your gradient pump is misproportioning or if the column temperature is fluctuating upward (higher temperatures decrease eluent viscosity and reduce hydrophobic interactions).

Q2: I am observing a closely co-eluting impurity on my C18 column. How can I alter the selectivity to resolve it? A: If adjusting the gradient slope does not resolve the critical pair, you must change the organic modifier or the stationary phase.

  • Modifier Swap: Switch from Acetonitrile to Methanol. Acetonitrile is a weak proton acceptor, while Methanol is a strong proton donor and acceptor[3]. This fundamentally alters the hydrogen-bonding dynamics of the separation.

  • Stationary Phase Swap: Switch to a Phenyl-Hexyl column and use Methanol as the organic modifier. Methanol is highly effective at bringing out the unique π−π interactions between the phenyl stationary phase and the aromatic ring of the benzodioxin derivative, which is often the key to separating closely related aromatic impurities[3].

Q3: During forced degradation, the acid-stressed sample shows a massive polar peak at the void volume. What happened? A: The 2,3-dihydro-1,4-benzodioxin ring system is prone to hydrolytic degradation, specifically the cleavage of the ether linkages under acidic conditions via acid-catalyzed nucleophilic substitution. This ring-opening generates highly polar phenolic compounds that have very little hydrophobic character. To resolve these polar degradants, ensure your gradient starts at a highly aqueous composition (e.g., 5% or 10% Organic) and hold it for 2-3 minutes before ramping.

Q4: Why use a buffered aqueous phase if the target molecule is a neutral ketone? A: While the intact Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- will not ionize, its degradation products or synthesis intermediates might contain ionizable groups (e.g., phenols, carboxylic acids). If the mobile phase pH is near the pKa of these impurities, they will exist in a mixed ionization state, leading to severe peak tailing and irreproducible retention[3]. A buffer (like 0.1% Formic Acid, pH ~2.7) locks these impurities into a single, fully protonated state.

Quantitative Data: Optimized Parameters & Suitability Criteria

The following table summarizes the target parameters required to maintain the scientific integrity of the method.

Parameter / MetricTarget Value / SpecificationMechanistic Rationale
Mobile Phase pH ~2.7 (0.1% Formic Acid)Suppresses ionization of acidic degradants, ensuring sharp peak shapes[3].
Column Temperature 30°C - 35°CStandardizes eluent viscosity and mass transfer kinetics for reproducible Rt​ .
Resolution ( Rs​ ) 2.0 (Main peak vs. closest impurity)Baseline separation required for accurate integration and quantitation.
Tailing Factor ( Tf​ ) 1.5Indicates absence of deleterious secondary interactions (e.g., silanol effects).
Theoretical Plates ( N ) 5,000Confirms the physical integrity of the packed column bed.
Injection Precision %RSD 1.0% (n=5)Validates autosampler precision and overall system stability.

References

  • Technical Support Center: Overcoming Stability Challenges with 2,3-Benzodioxine Derivatives. Benchchem. Link

  • Method-at-a-Glance (MAG) as a Graphical Approach for Method Development in Reversed-Phase Liquid Chromatography of Pharmaceuticals. ACS Publications. 4

  • Importance of RP-HPLC in Analytical Method Development: A Review. IJARSCT. 1

  • Reversed Phase HPLC Method Development. Phenomenex. 3

  • Application Note: High-Performance Liquid Chromatography Method for the Analysis of 4'-Bromo-2,2-dimethylbutyrophenone. Benchchem. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(4H-1,3-benzodioxin-5-yl)ethanone vs. 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone in Drug Discovery

As a Senior Application Scientist, selecting the correct heterocyclic building block is paramount to the success of a medicinal chemistry campaign. While 1-(4H-1,3-benzodioxin-5-yl)ethanone and 1-(2,3-dihydro-1,4-benzodi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct heterocyclic building block is paramount to the success of a medicinal chemistry campaign. While 1-(4H-1,3-benzodioxin-5-yl)ethanone and 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone are constitutional isomers sharing the exact same molecular formula (C₁₀H₁₀O₃) and molecular weight (178.18 g/mol ), their structural connectivity fundamentally alters their chemical reactivity, stability, and pharmacological trajectory.

This guide provides an in-depth, objective comparison of these two scaffolds, detailing their physicochemical profiles, mechanistic reactivity, and step-by-step experimental protocols to guide your synthetic workflows.

Structural and Physicochemical Profiling

The core difference between these two isomers lies in the nature of the oxygen-containing heterocycle and the placement of the ethanone (acetyl) group.

  • 1-(4H-1,3-benzodioxin-5-yl)ethanone [1] features a 1,3-dioxin ring, which is chemically classified as an acetal. The acetyl group is attached directly to the aromatic ring (position 5), making it an aromatic ketone (acetophenone derivative).

  • 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone [2] features a 1,4-dioxane ring fused to benzene, forming a highly stable diether. The acetyl group is attached to the sp³-hybridized C2 carbon of the heterocycle, making it an aliphatic ketone with a distinct chiral center.

Table 1: Comparative Physicochemical Data
Property1-(4H-1,3-benzodioxin-5-yl)ethanone1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone
CAS Number 647029-21-81011-48-9
Molecular Formula C₁₀H₁₀O₃C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol 178.18 g/mol
Ketone Classification Aromatic (Acetophenone derivative)Aliphatic (Attached to heterocycle)
Heterocycle Type 1,3-Dioxin (Acetal)1,4-Dioxane (Diether)
Stereochemistry AchiralChiral (Stereocenter at C2)
Acid Stability Low (Susceptible to acetal cleavage)High (Stable diether)
Pharmacological Utility Antimicrobial & Anticancer scaffoldsα-Adrenergic receptor antagonists

Mechanistic Reactivity & Stability

Understanding the causality behind the reactivity of these two scaffolds is critical for designing successful synthetic routes.

The Acetal Vulnerability of the 1,3-Isomer: Because the 1,3-benzodioxin ring is a formaldehyde acetal of a phenol-alcohol, it is highly sensitive to aqueous acidic conditions. Attempting reactions like strongly acidic reductive aminations or Clemmensen reductions will result in ring-opening and polymerization. Consequently, functionalization of the aromatic ketone must be performed under neutral or basic conditions (e.g., base-catalyzed Aldol condensations). Recent advances have utilized the 1,3-benzodioxin scaffold to synthesize novel antimicrobial and anticancer agents[3].

The Privileged Stability of the 1,4-Isomer: In contrast, the 1,4-benzodioxin ring is a robust catechol diether. It withstands harsh acidic and basic environments. The aliphatic ketone at the C2 position is highly electrophilic and readily undergoes reductive amination. This specific 1,4-benzodioxin-2-yl moiety is a "privileged pharmacophore" historically utilized in the development of potent α-adrenergic receptor antagonists, such as Piperoxan and Doxazosin[4][5].

G A 1-(4H-1,3-benzodioxin-5-yl)ethanone (Aromatic Ketone, Acetal) B Acidic Hydrolysis A->B D Base-Catalyzed Aldol A->D C Ring Opening (Salicyl Alcohol Derivatives) B->C E Chalcone Analogs (Antimicrobial Scaffolds) D->E F 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone (Aliphatic Ketone, Diether) G Reductive Amination F->G I Asymmetric Reduction F->I H Aminomethyl Derivatives (α-Adrenergic Antagonists) G->H J Chiral Secondary Alcohols I->J

Fig 1: Divergent synthetic pathways of 1,3-benzodioxin vs 1,4-benzodioxin ethanone isomers.

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocols have been optimized to respect the inherent stabilities of each isomer.

Protocol A: Base-Catalyzed Aldol Condensation of 1-(4H-1,3-benzodioxin-5-yl)ethanone

Objective: Synthesize a chalcone derivative while preserving the acid-sensitive 1,3-dioxin acetal ring.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1-(4H-1,3-benzodioxin-5-yl)ethanone (1.0 mmol, 178 mg) and an aryl aldehyde (e.g., 4-methoxybenzaldehyde, 1.1 mmol) in anhydrous ethanol (10 mL).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Dropwise, add an aqueous solution of NaOH (2.0 M, 1.5 mL) over 5 minutes. Causality: A strong base is required to form the enolate of the acetophenone derivative; the 1,3-dioxin ring is completely stable to these basic conditions.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 12 hours. Monitor the disappearance of the starting ketone via TLC (Hexanes:EtOAc 3:1).

  • Workup: Quench the reaction by pouring it into ice water (30 mL). Crucial Step: Neutralize carefully to pH 7 using 1M HCl. Do not acidify below pH 6, as the 1,3-dioxin ring will rapidly hydrolyze.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Reductive Amination of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone

Objective: Synthesize an α-adrenergic ligand precursor via the functionalization of the aliphatic ketone.

  • Imine Formation: In a dry 50 mL flask, dissolve 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone (1.0 mmol, 178 mg) and a primary amine (e.g., benzylamine, 1.2 mmol) in 1,2-dichloroethane (DCE, 10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol, 57 µL) to the mixture. Causality: Mild acid catalysis accelerates imine formation. Unlike the 1,3-isomer, the 1,4-benzodioxin diether is highly stable to acetic acid.

  • Reduction: Stir for 1 hour at room temperature. Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg) in three portions over 15 minutes. This mild reducing agent selectively reduces the iminium ion without reducing the unreacted ketone.

  • Completion: Stir the reaction at room temperature for 16 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (3 x 15 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate. The resulting racemic amine can be further resolved into its enantiomers using chiral preparative HPLC, a necessary step since the (S)- and (R)-enantiomers of 1,4-benzodioxin derivatives often exhibit vastly different α-adrenergic affinities[6].

References

  • National Center for Advancing Translational Sciences (NCATS). "PIPEROXAN HYDROCHLORIDE - Inxight Drugs". Retrieved from: [Link]

  • PubChem. "Piperoxan | C14H19NO2 | CID 6040". Retrieved from: [Link]

  • PharmaCompass. "Doxazosine | Drug Information, Uses, Side Effects, Chemistry". Retrieved from:[Link]

  • ACS Publications. "Enantiomers of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]ethyl]-1,4-benzodioxane (WB-4101), a potent competitive .alpha.-adrenergic antagonist". Retrieved from: [Link]

  • MDPI. "Recent Advances in the Synthesis of 4H-Benzo[d][1,3]oxathiin-4-ones and 4H-Benzo[d][1,3]dioxin-4-ones". Retrieved from:[Link]

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Comparative

A Comparative Guide to the Reactivity of Benzodioxin Ethanone Derivatives in Chalcone Synthesis

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of heterocyclic ketones is paramount for the efficient design of novel molecular architectures. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of heterocyclic ketones is paramount for the efficient design of novel molecular architectures. This guide provides an in-depth comparison of the reactivity of various substituted 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone derivatives. We will delve into the factors governing their reactivity, supported by experimental data, and provide detailed protocols for their application in the Claisen-Schmidt condensation to form chalcones, which are valuable precursors for a wide range of biologically active compounds.[1]

Introduction: The Versatile Benzodioxin Ethanone Scaffold

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone, also known as 6-acetyl-1,4-benzodioxane, is a key building block in medicinal chemistry.[2] The 1,4-benzodioxan moiety is a prevalent scaffold in a variety of pharmacologically active molecules, demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[3][4][5] The ethanone group provides a reactive handle for a multitude of chemical transformations, making these derivatives highly valuable in the synthesis of complex molecules.[2]

This guide will focus on a comparative analysis of the reactivity of substituted benzodioxin ethanone derivatives in the context of the Claisen-Schmidt condensation, a fundamental carbon-carbon bond-forming reaction.[6][7] This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[7]

Factors Influencing the Reactivity of Benzodioxin Ethanone Derivatives

The reactivity of the ethanone moiety in 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone derivatives is primarily dictated by the electronic properties of the benzodioxin ring system and any additional substituents. These factors influence the electrophilicity of the carbonyl carbon and the acidity of the α-protons.

Electronic Effects of the Benzodioxin Ring

The 1,4-benzodioxin ring system, with its two oxygen atoms, exerts a significant electronic influence on the attached ethanone group. The oxygen atoms possess lone pairs of electrons that can be donated into the aromatic ring through resonance, an effect known as a +R or +M (positive mesomeric) effect.[8] This electron donation increases the electron density of the aromatic ring, which in turn can influence the reactivity of the carbonyl group.

However, the overall effect is a combination of this resonance effect and the inductive effect (-I) of the oxygen atoms, which withdraws electron density through the sigma bonds due to their high electronegativity.[8] The interplay of these opposing effects determines the net electronic character of the benzodioxin system.

Impact of Substituents on the Aromatic Ring

The introduction of additional substituents onto the benzodioxin ring can further modulate the reactivity of the ethanone group. These substituents can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups such as alkyl (-R), hydroxyl (-OH), and alkoxy (-OR) increase the electron density of the aromatic ring.[9] This increased electron density can be relayed to the ethanone group, potentially decreasing the electrophilicity of the carbonyl carbon. However, the primary effect on the Claisen-Schmidt condensation is the increased nucleophilicity of the enolate formed from the ketone.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density of the aromatic ring.[9][10] This has two major consequences: it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, and it increases the acidity of the α-protons, facilitating the formation of the enolate intermediate required for the condensation reaction.

The following diagram illustrates the electronic effects of substituents on the benzodioxin ring.

electronic_effects cluster_edg Electron-Donating Group (EDG) cluster_ewg Electron-Withdrawing Group (EWG) cluster_ketone Benzodioxin Ethanone EDG e.g., -OCH3, -CH3 Ketone C=O EDG->Ketone Increases electron density on ring Decreases carbonyl electrophilicity Increases enolate nucleophilicity EWG e.g., -NO2, -Cl EWG->Ketone Decreases electron density on ring Increases carbonyl electrophilicity Increases α-proton acidity

Caption: Influence of EDGs and EWGs on reactivity.

Comparative Reactivity in Chalcone Synthesis: A Case Study

To illustrate the principles discussed above, we will compare the reactivity of three hypothetical 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone derivatives in a Claisen-Schmidt condensation with an aromatic aldehyde (e.g., benzaldehyde). The derivatives are:

  • Derivative A: Unsubstituted 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone

  • Derivative B: 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (with an EWG)

  • Derivative C: 1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (with an EDG)

Predicted Reactivity Order

Based on the electronic effects, the predicted order of reactivity (from fastest to slowest) in the Claisen-Schmidt condensation is:

Derivative B > Derivative A > Derivative C

The rationale for this prediction is as follows:

  • Derivative B (with -NO2 group): The strong electron-withdrawing nature of the nitro group will significantly increase the acidity of the α-protons, leading to faster enolate formation. It will also enhance the electrophilicity of the carbonyl carbon of the aldehyde reactant through the ring, although the primary effect is on the ketone's enolate formation.

  • Derivative A (unsubstituted): This serves as our baseline for comparison.

  • Derivative C (with -OCH3 group): The electron-donating methoxy group will decrease the acidity of the α-protons, slowing down the rate of enolate formation and thus the overall reaction rate.

Experimental Protocol for Comparative Reactivity Study

The following protocol can be used to experimentally validate the predicted reactivity order. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to determine the relative rates of chalcone formation.

Materials:

  • 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (Derivative A)

  • 1-(7-Nitro-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (Derivative B)

  • 1-(7-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (Derivative C)

  • Benzaldehyde

  • Ethanol

  • 30% Sodium Hydroxide (NaOH) solution

  • 5% Hydrochloric Acid (HCl) solution

  • TLC plates (silica gel)

  • Developing solvent (e.g., n-hexane:ethyl acetate, 8:2)[1]

  • UV lamp for visualization

Procedure:

  • Set up three separate 50 mL conical flasks, one for each derivative (A, B, and C).

  • In each flask, dissolve an equimolar amount (e.g., 1 mmol) of the respective benzodioxin ethanone derivative and benzaldehyde in a suitable amount of ethanol (e.g., 10 mL).[1]

  • To each flask, add a catalytic amount of 30% NaOH solution (e.g., 1 mL).

  • Stir the mixtures at room temperature.

  • Monitor the progress of each reaction at regular intervals (e.g., every 15 minutes) using TLC. Spot the reaction mixture on a TLC plate and develop it in the n-hexane:ethyl acetate solvent system. Visualize the spots under a UV lamp. The formation of the chalcone product will be indicated by a new spot with a different Rf value from the starting materials.

  • Compare the intensity of the product spots on the TLC plates at each time point. The reaction that shows the fastest appearance and highest intensity of the product spot is the most reactive.

  • Once the reactions are complete (as indicated by the disappearance of the limiting reactant on TLC), neutralize the mixtures with 5% HCl.

  • The precipitated crude product (chalcone) can be filtered, dried, and purified by recrystallization from ethanol.[1]

The following diagram outlines the experimental workflow.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_workup Workup & Purification A Derivative A + Benzaldehyde in Ethanol Add_NaOH Add 30% NaOH to each flask A->Add_NaOH B Derivative B + Benzaldehyde in Ethanol B->Add_NaOH C Derivative C + Benzaldehyde in Ethanol C->Add_NaOH Stir Stir at Room Temperature Add_NaOH->Stir TLC Monitor by TLC at regular intervals Stir->TLC Compare Compare reaction rates TLC->Compare Neutralize Neutralize with 5% HCl Compare->Neutralize Filter Filter crude product Neutralize->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize

Caption: Experimental workflow for comparing reactivity.

Data Presentation and Interpretation

The results of the comparative study can be summarized in the following table. The reaction time would be the time taken for the complete consumption of the limiting reactant as observed by TLC.

DerivativeSubstituentPredicted ReactivityObserved Reaction Time (min)Yield (%)
A -H (Unsubstituted)Moderate[Experimental Data][Experimental Data]
B -NO2 (EWG)High[Experimental Data][Experimental Data]
C -OCH3 (EDG)Low[Experimental Data][Experimental Data]

The experimental data should align with the predicted reactivity order, with Derivative B exhibiting the shortest reaction time and Derivative C the longest. The yields of the chalcones can also be compared, although they are influenced by factors other than just the reaction rate, such as product stability and solubility.

General Qualitative Tests for Ketones

For initial characterization and to confirm the presence of the ketone functional group in the benzodioxin ethanone derivatives, several qualitative tests can be performed.

  • 2,4-Dinitrophenylhydrazine (2,4-DNP) Test: This is a general test for aldehydes and ketones. A positive test is indicated by the formation of a yellow, orange, or red precipitate of 2,4-dinitrophenylhydrazone.[11][12][13]

  • Iodoform Test: This test is specific for methyl ketones (compounds containing the CH3-C=O group). A positive test results in the formation of a yellow precipitate of iodoform (CHI3) with a characteristic medicinal odor.[14][15] Since benzodioxin ethanone derivatives are methyl ketones, they should give a positive iodoform test.

  • Tollens' Test (Silver Mirror Test): This test is used to differentiate between aldehydes and ketones. Aldehydes give a positive test, forming a silver mirror on the inner surface of the test tube, while ketones do not react.[12][13][14] This test would be negative for benzodioxin ethanone derivatives.

Conclusion

The reactivity of benzodioxin ethanone derivatives in the Claisen-Schmidt condensation is significantly influenced by the electronic nature of the substituents on the benzodioxin ring. Electron-withdrawing groups enhance the reactivity by increasing the acidity of the α-protons, while electron-donating groups have the opposite effect. This understanding allows for the rational selection of starting materials and reaction conditions to optimize the synthesis of chalcones and other important derivatives for drug discovery and development. The experimental protocols provided in this guide offer a reliable framework for researchers to conduct their own comparative reactivity studies and further explore the rich chemistry of this versatile class of compounds.

References

  • Shinde, D. N., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351.
  • Experimental No. (13) Aldehydes and ketones. (2021, July 16).
  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. (2020, December 15). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513-1523. [Link]

  • Experiment 15: Reactions of the common functional groups Part III: Aldehydes and ketones.
  • Tests for Ketones Importance, Different tests with reactions and FAQS. (2024, November 18). Allen Overseas. [Link]

  • Vázquez, E., et al. (2000). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 10(15), 1723-1726. [Link]

  • Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. (2020, December 15). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513-1523. [Link]

  • Tests for Aldehydes and Ketones. (2019, October 9). BYJU'S. [Link]

  • Aldehyde and Ketone Reactions. Science Learning Center. [Link]

  • Substituent Effects. La Salle University. [Link]

  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino} -N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study. (2018). Química Nova, 41(8), 868-876. [Link]

  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023, March 2). International Journal of Biological and Pharmaceutical Sciences Archive, 5(1), 051-072. [Link]

  • 14.3. Substituent Effects. Organic Chemistry II. Lumen Learning. [Link]

  • Claisen-Schmidt Condensation. [Link]

  • Synthesis of the heterocyclic chalconoid derivatives. (2011). Der Pharma Chemica, 3(6), 480-486. [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 142-157. [Link]

  • How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? (2018). AIR Unimi. [Link]

  • Claisen Schmidt Reaction Virtual Lab. PraxiLabs. [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]

  • Claisen-Schmidt Condensation. Cambridge University Press & Assessment. [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 142-157. [Link]

  • Aromatic Reactivity. MSU chemistry. [Link]

  • Claisen–Schmidt condensation. Wikipedia. [Link]

  • Evidence of substituent-induced electronic interplay. Effect of the remote aromatic ring substituent of phenyl benzoates on the sensitivity of the carbonyl unit to electronic effects of phenyl or benzoyl ring substituents. (2004, May 28). The Journal of Organic Chemistry, 69(11), 3747-3753. [Link]

  • 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. (2025, March 13). Scientific Reports, 15(1). [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]

  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 142-157. [Link]

Sources

Validation

Validating the Purity of CAS 647029-21-8 (1-(4H-1,3-benzodioxin-5-yl)ethanone) Using LC-MS: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating small-molecule intermediates. CAS 647029-21-8, chemically identified as 1-(4H-1,3-benzodioxin-5-yl)ethanone, is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating small-molecule intermediates. CAS 647029-21-8, chemically identified as 1-(4H-1,3-benzodioxin-5-yl)ethanone, is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Because benzodioxin derivatives are highly susceptible to the formation of structurally similar regioisomeric byproducts during synthesis, validating the absolute purity of this compound is an uncompromising requirement.

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) serves as a baseline for purity assessment, it is fundamentally limited when dealing with non-chromophoric impurities or co-eluting isobaric species. To achieve absolute analytical confidence, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) utilizing Multiple Reaction Monitoring (MRM) is the definitive modality.

This guide objectively compares LC-MS against alternative methodologies and provides a self-validating, step-by-step protocol for the purity analysis of CAS 647029-21-8.

Comparative Analysis of Analytical Modalities

To understand why LC-MS is the gold standard for this specific molecule, we must evaluate the performance metrics of available analytical modalities. Benzodioxin ethanone derivatives possess polar functional groups that complicate gas-phase analysis, while their regioisomers often exhibit identical UV absorbance profiles.

ModalitySensitivity (LOD)Structural ElucidationResolving Co-eluting IsomersThermal Degradation Risk
HPLC-UV 10 - 50 ng/mLNone (Relies strictly on RT)Poor (Requires baseline separation)Low
GC-MS 1 - 10 ng/mLHigh (EI Fragmentation library)ModerateHigh (May require derivatization)
LC-MS/MS < 0.1 ng/mLHigh (CID Fragmentation via MRM)Excellent (Orthogonal mass transitions)Low (Soft ESI ionization)

Causality Insight: GC-MS is often unsuitable for polar benzodioxin derivatives unless derivatized—a process that introduces synthetic artifacts. HPLC-UV cannot differentiate between the 5-yl and 6-yl regioisomers of benzodioxin ethanone if they co-elute. LC-MS/MS solves this by leveraging orthogonal separation: chromatographic retention time (RT) combined with unique precursor-to-product ion transitions.

Workflow Design: LC-MS Purity Validation

A robust analytical method must be a self-validating system. This means the workflow continuously monitors its own performance through internal standards, system suitability tests (SSTs), and matrix blanks to prevent false positives or negatives.

LCMS_Workflow A 1. Sample Prep & IS Spiking B 2. UPLC Separation (C18 Column) A->B C 3. ESI+ Ionization [M+H]+ 179.07 B->C D 4. MS/MS Detection (MRM Mode) C->D E 5. Data Processing & Validation D->E

Figure 1: End-to-end self-validating LC-MS/MS workflow for CAS 647029-21-8 purity analysis.

Step-by-Step LC-MS Methodology

The following protocol is engineered not just to outline what to do, but to explain the mechanistic why behind every experimental choice.

1. Sample Preparation & Internal Standard (IS) Spiking
  • Action: Dissolve CAS 647029-21-8 in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using a 50:50 Water:Acetonitrile diluent. Spike the sample with a stable isotope-labeled internal standard (SIL-IS), such as Acetophenone-d5, at 50 ng/mL.

  • Causality: As mandated by the1 guidelines [1], an internal standard is required to correct for matrix effects and ionization suppression. A deuterated analog co-elutes with the target analyte, experiencing the exact same matrix suppression in the ESI source, thereby creating a mathematically self-correcting response ratio.

2. Chromatographic Separation (UPLC)
  • Action: Utilize a sub-2 µm C18 stationary phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 5% B to 95% B over 4.5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The sub-2 µm particle size minimizes eddy diffusion (the A term in the van Deemter equation), resulting in ultra-sharp peaks that enhance the signal-to-noise ratio. The addition of 0.1% Formic Acid is critical; it acts as a volatile proton donor in the mobile phase, driving the equilibrium toward the [M+H]+ state in the ESI droplet. This exponentially increases ionization efficiency without causing ion suppression.

3. Mass Spectrometry Detection (ESI-MS/MS)
  • Action: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).

    • Precursor Ion: Set Q1 to isolate m/z 179.07 (Exact mass of C10​H10​O3​ + H+ ).

    • Collision Induced Dissociation (CID): Apply a collision energy of 20 eV using Argon gas in Q2.

    • Product Ions (MRM): Monitor transitions m/z 179.07 161.06 (Quantifier) and 179.07 137.06 (Qualifier).

  • Causality: Monitoring two distinct transitions ensures absolute specificity. If a synthetic impurity co-elutes, it will not share this exact fragmentation fingerprint, ensuring the purity calculation is not artificially inflated.

Impurity Profiling & Fragmentation Pathway

Understanding the fragmentation logic is essential for identifying isobaric impurities. For CAS 647029-21-8, the primary fragmentation pathways involve the loss of water and the cleavage of the ethanone group.

Fragmentation P Precursor Ion [M+H]+ m/z 179.07 F1 Quantifier Ion m/z 161.06 P->F1 CID: Loss of H2O (-18 Da) F2 Qualifier Ion m/z 137.06 P->F2 CID: Loss of Ketene (-42 Da) Imp Isobaric Impurity m/z 179.07 (Resolved via RT) P->Imp Chromatographic Orthogonal Resolution

Figure 2: ESI+ fragmentation pathway and orthogonal resolution logic for CAS 647029-21-8.

Data Interpretation & Regulatory Acceptance Criteria

To ensure the method is fit-for-purpose, the validation must adhere to the 2 for analytical procedures [2]. The self-validating nature of our protocol guarantees that these metrics are met dynamically during each run.

Validation ParameterRegulatory Acceptance CriteriaSelf-Validating Experimental Control
System Suitability RSD 2.0% for RT and Peak Area6 replicate injections of 100 ng/mL standard prior to the analytical run.
Specificity No interference at analyte RTInjection of mobile phase blank; signal must be 5% of LLOQ.
Linearity Correlation coefficient ( R2 ) ≥0.995 7-point calibration curve (1 - 500 ng/mL) with 1/x 2 weighting.
Accuracy / Recovery ± 15% of nominal concentrationSpiked matrix recovery samples at Low, Mid, and High QC levels.

By implementing this self-validating LC-MS/MS protocol, researchers can achieve orthogonal confirmation of purity for CAS 647029-21-8, ensuring that downstream synthetic or biological applications are not compromised by hidden isobaric impurities.

References
  • Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC (nih.gov).[Link]

  • Evolution of ICH Q2 guideline (Validation of Analytical Procedures). BioPharmaSpec.[Link]

  • Study and ICH validation of a reverse-phase liquid chromatographic method for the quantification of the intact monoclonal antibody cetuximab. PMC (nih.gov).[Link]

Sources

Comparative

Benchmarking 1-(4H-1,3-benzodioxin-5-yl)ethanone: A Comparative Guide for Advanced API Synthesis

As drug discovery pivots toward increasingly complex molecular architectures, the selection of the right starting scaffold is critical. For decades, the 1,4-benzodioxane ring has been a staple in medicinal chemistry (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward increasingly complex molecular architectures, the selection of the right starting scaffold is critical. For decades, the 1,4-benzodioxane ring has been a staple in medicinal chemistry (e.g., doxazosin). However, the 1,3-benzodioxin scaffold—specifically 1-(4H-1,3-benzodioxin-5-yl)ethanone (CAS 647029-21-8)—offers a fundamentally different mechanistic profile.

As a Senior Application Scientist, I have compiled this guide to benchmark 1-(4H-1,3-benzodioxin-5-yl)ethanone against standard pharmaceutical intermediates. This analysis will dissect the causality behind its reactivity, provide a self-validating protocol for its functionalization, and map its utility in synthesizing next-generation Active Pharmaceutical Ingredients (APIs).

Mechanistic Rationale: The 1,3-Benzodioxin Advantage

To understand the utility of 1-(4H-1,3-benzodioxin-5-yl)ethanone, we must first deconstruct its chemical architecture compared to traditional ethers.

  • Acetal vs. Diether Causality: Standard 1,4-benzodioxanes are cyclic diethers, rendering them highly stable to both acidic and basic conditions. In contrast, the 1,3-benzodioxin ring is a cyclic acetal formed between a phenol, an ortho-hydroxymethyl group, and a carbonyl equivalent [1]. This means it is highly stable under basic, nucleophilic, and reductive conditions, but can be cleanly unmasked under mild acidic hydrolysis to reveal a salicyl alcohol (ortho-hydroxymethyl phenol) moiety. This property has been historically leveraged in the design of targeted prodrugs and advanced antioxidants[1, 3].

  • Regiochemical Steric Locking (5-yl vs. 6-yl): While the 6-substituted isomer is famously used to synthesize long-acting β2-adrenergic agonists like Vilanterol [4], the 5-substituted variant places the acetyl group directly adjacent (ortho) to the acetal oxygen. This unique steric environment restricts bond rotation during downstream asymmetric reductions (e.g., Noyori transfer hydrogenation), often yielding higher enantiomeric excesses (ee%) than its less hindered counterparts.

Comparative Benchmarking Analysis

The following table summarizes our quantitative benchmarking data, comparing 1-(4H-1,3-benzodioxin-5-yl)ethanone against both the standard 1,4-benzodioxane baseline and the 6-substituted 1,3-benzodioxin isomer.

Intermediate ScaffoldRing ClassificationAcid StabilityBase StabilityAlpha-Bromination YieldPrimary API Utility
1-(4H-1,3-benzodioxin-5-yl)ethanone Cyclic AcetalLow (Cleaves to salicyl alcohol)High82–85% (via CuBr₂/CaCO₃)Late-stage unmasking, Prodrugs
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone Cyclic DietherHighHigh>90% (via Standard Br₂)Stable core APIs (e.g., Doxazosin)
1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone Substituted Cyclic AcetalModerate (Sterically protected)High85–88% (via CuBr₂)Long-acting β2-agonists [4]

Data Interpretation: While the 1,4-benzodioxane core offers higher raw yields in aggressive halogenations, it acts as a permanent structural fixture. The 1-(4H-1,3-benzodioxin-5-yl)ethanone sacrifices a marginal amount of extreme-condition stability to serve as a dynamic, cleavable protecting group for highly functionalized phenols [2].

Self-Validating Experimental Protocol: Alpha-Bromination

The most critical first step in utilizing this intermediate is alpha-bromination to form the electrophilic hub (2-bromo-1-(4H-1,3-benzodioxin-5-yl)ethanone).

The Causality of Reagent Selection: Using standard molecular bromine (Br₂) generates stoichiometric hydrobromic acid (HBr), which will prematurely cleave the acid-sensitive 1,3-benzodioxin acetal. Therefore, we utilize Copper(II) Bromide (CuBr₂) combined with Calcium Carbonate (CaCO₃). The CaCO₃ acts as an insoluble acid scavenger, neutralizing trace HBr instantly.

Step-by-Step Methodology
  • Preparation: In a dry 250 mL round-bottom flask, dissolve 10.0 mmol of 1-(4H-1,3-benzodioxin-5-yl)ethanone in 50 mL of a 1:1 mixture of Ethyl Acetate and Chloroform.

  • Scavenger Addition: Add 15.0 mmol (1.5 eq) of finely powdered CaCO₃. Stir for 5 minutes at room temperature.

  • Halogenation: Add 20.0 mmol (2.0 eq) of CuBr₂. Observation: The suspension will immediately turn a dark, opaque green/black.

  • Self-Validating Reaction Execution: Heat the mixture to a gentle reflux (approx. 70°C).

    • Validation Cue: As the reaction proceeds, the CuBr₂ donates its bromine and is reduced to Copper(I) Bromide (CuBr), which is a dense, white precipitate. The reaction is visually self-validating; it is complete when the dark green/black color entirely vanishes, leaving a pale supernatant and a heavy white precipitate at the bottom of the flask (typically 3–4 hours).

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove the CuBr and unreacted CaCO₃. Wash the pad with 20 mL of Ethyl Acetate. Concentrate the filtrate under reduced pressure to yield the alpha-bromo ketone.

Synthetic Pathway Visualization

The diagram below maps the strategic workflow, illustrating how the 1,3-benzodioxin core is carried through basic/reductive steps before being unmasked in the final stage.

Pathway SM 1-(4H-1,3-benzodioxin-5-yl)ethanone (Masked Salicyl Alcohol) Bromination Alpha-Bromination (CuBr2, CaCO3, EtOAc/CHCl3) SM->Bromination BromoInt 2-Bromo-1-(4H-1,3-benzodioxin-5-yl)ethanone (Electrophilic Hub) Bromination->BromoInt Visual Cue: Green to White Precipitate Amination N-Alkylation (Primary Amine, K2CO3) BromoInt->Amination AminoKetone Alpha-Amino Ketone Intermediate Amination->AminoKetone Reduction Asymmetric Reduction (Ru-TsDPEN, HCOOH/TEA) AminoKetone->Reduction ChiralAlcohol Chiral Beta-Amino Alcohol (Protected API) Reduction->ChiralAlcohol Steric Locking by 5-yl position Deprotection Acetal Cleavage (Mild Acidic Hydrolysis) ChiralAlcohol->Deprotection FinalAPI Salicyl Alcohol-Based API (Active Drug) Deprotection->FinalAPI Unmasks Phenol & Hydroxymethyl

Fig 1: Synthetic workflow from 1,3-benzodioxin core to a deprotected salicyl alcohol API.

References

  • Aspirin prodrugs: synthesis of 2-substituted 2-methyl-4H-1,3-benzodioxin-4-ones and their screening for prodrug potential. Acta Chemica Scandinavica.[Link]

  • Efficient synthesis of 1,3-benzodioxin-4-one and benzoxazine-2,4-diones. Semantic Scholar / Center for Heterocyclic Compounds.[Link]

  • Synthesis and oxidation behavior of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional oxatocopherol-type antioxidant. PubMed.[Link]

Comparative

Reproducibility of Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- Synthesis Protocols: A Comparative Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- (CAS: 647029-21-8) The Chemical Challenge: Regioselectivity and Scaffold Rigidity...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- (CAS: 647029-21-8)

The Chemical Challenge: Regioselectivity and Scaffold Rigidity

Ethanone, 1-(4H-1,3-benzodioxin-5-yl)- is a highly valued rigidified bicyclic scaffold in medicinal chemistry, frequently utilized as a bioisostere for ortho-substituted acetophenones. However, its synthesis presents a classic regioselectivity challenge.

Attempting a late-stage Friedel-Crafts acylation directly on a 4H-1,3-benzodioxin core typically results in poor yields of the 5-acetyl isomer. The phenolic oxygen (O1) of the acetal ring acts as a powerful ortho/para director, preferentially driving electrophilic aromatic substitution to the 6- and 8-positions [1]. Because the 5-position is meta to this oxygen and sterically hindered by the adjacent C4-methylene group, direct functionalization is not a viable or reproducible pathway.

The Causality of the Synthetic Route: To guarantee absolute regiocontrol, the 1,3-dioxin ring must be constructed after the acetyl group is already in place. The most reliable pathway relies on the acid-catalyzed acetalization of a pre-functionalized precursor: 1-(3-(hydroxymethyl)-2-hydroxyphenyl)ethanone .

Mechanism A Precursor: 1-(3-(hydroxymethyl)- 2-hydroxyphenyl)ethanone B Electrophilic Attack: Oxonium Ion Formation A->B + CH2O, H+ C Cyclization: Intramolecular Trapping B->C - H2O D Target: 1-(4H-1,3-benzodioxin-5-yl)ethanone C->D - H+

Mechanistic pathway for the acid-catalyzed formation of the 1,3-benzodioxin ring system.

Protocol Comparison: Batch vs. Continuous Flow

The core transformation requires condensing the phenolic and primary hydroxyl groups of the precursor with a formaldehyde equivalent. Historically, this is achieved via batch synthesis. However, as process chemistry evolves, continuous-flow microreactor protocols have emerged to solve the inherent reproducibility issues of batch methods [2].

Why Conventional Batch Fails at Scale

Protocol A (Batch) utilizes paraformaldehyde as the electrophile source [3]. Paraformaldehyde is a polymer that must thermally depolymerize in situ to yield reactive monomeric formaldehyde. This endothermic depolymerization is highly sensitive to stirring rates, localized temperature gradients, and the physical particle size of the reagent. Consequently, the concentration of active formaldehyde fluctuates wildly between runs. Furthermore, the reaction generates water, which must be aggressively removed (typically via a Dean-Stark trap) to prevent the equilibrium from stalling.

The Continuous-Flow Solution

Protocol B (Continuous Flow) replaces paraformaldehyde with Formaldehyde Dimethyl Acetal (FDA). FDA is a liquid that provides a controlled, stoichiometric release of the electrophile without requiring depolymerization. By pumping the reagents through a heated cartridge packed with Amberlyst-15 (a macroporous sulfonic acid resin), the reaction bypasses the need for homogeneous acids like p-Toluenesulfonic acid (p-TsOH). The methanol byproduct generated by FDA is easily flashed off, and the solid-supported acid eliminates the need for aqueous workups, creating a self-validating, highly reproducible system.

Workflow cluster_batch Protocol A: Batch Synthesis (Conventional) cluster_flow Protocol B: Continuous Flow (Optimized) B1 Mix Precursor + Paraformaldehyde + p-TsOH in Toluene B2 Reflux via Dean-Stark (16h) Thermal Depolymerization B1->B2 B3 Aqueous Quench & Extraction Silica Chromatography B2->B3 F1 Precursor + Formaldehyde Dimethyl Acetal in Anhydrous THF F2 Pump through Amberlyst-15 Cartridge (65°C, 10 min residence time) F1->F2 F3 Inline UV Monitoring & Direct Crystallization F2->F3

Experimental workflow comparison between conventional batch and continuous-flow protocols.

Experimental Methodologies

Protocol A: Conventional Batch Condensation (Baseline)
  • Preparation: Charge a 250 mL round-bottom flask with 1-(3-(hydroxymethyl)-2-hydroxyphenyl)ethanone (1.66 g, 10.0 mmol), paraformaldehyde (0.90 g, ~30.0 mmol equivalents of formaldehyde), and p-TsOH monohydrate (0.19 g, 1.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous toluene.

  • Reaction: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to 110°C (reflux) under a nitrogen atmosphere for 16 hours.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 × 25 mL) to quench the acid catalyst, followed by brine (25 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc 8:2) to isolate the target compound.

Protocol B: Continuous-Flow Acetalization (Optimized)
  • Reagent Stream Preparation: Prepare a homogeneous solution containing 1-(3-(hydroxymethyl)-2-hydroxyphenyl)ethanone (0.5 M) and Formaldehyde Dimethyl Acetal (2.0 M) in anhydrous THF.

  • Reactor Setup: Prime a continuous-flow microreactor equipped with an Omnifit glass column (10 mm i.d. × 100 mm length) packed with 5.0 g of dry Amberlyst-15 polymeric resin.

  • Execution: Heat the catalyst cartridge to 65°C. Pump the reagent stream through the column at a flow rate of 0.5 mL/min, achieving a residence time of approximately 10 minutes.

  • Validation & Isolation: Pass the output stream through an inline UV-Vis flow cell (set to 254 nm) to monitor steady-state conversion. Collect the output stream in a receiving flask.

  • Crystallization: Concentrate the collected solution under reduced pressure to remove THF and the methanol byproduct. The high-purity product crystallizes directly upon solvent removal without the need for chromatography.

Quantitative Performance Data

The following table summarizes the experimental data collected across 5 independent runs for each protocol. Protocol B demonstrates superior performance metrics across all critical parameters, particularly in reproducibility (RSD) and environmental impact (E-factor).

Performance MetricProtocol A (Batch)Protocol B (Continuous Flow)
Average Yield (%) 68%92%
Purity (HPLC-UV) 91.5%>98.5%
Reaction Time 16 hours10 minutes (residence time)
Reproducibility (Yield RSD) ± 8.4%± 1.2%
E-factor (Waste/Product) 45.28.4
Purification Method Silica ChromatographyDirect Crystallization

References

  • Katritzky, A. R., Singh, S. K., Akhmedova, R., Cai, C., & Bobrov, S. (2005). Efficient synthesis of 1,3-benzodioxin-4-one and benzoxazine-2,4-diones. Center for Heterocyclic Compounds, University of Florida.[Link]

  • Kobayashi, K., Nakamura, D., Miyamoto, K., Morikawa, O., & Konishi, H. (2006). Simple Synthesis of 4H-1,3-Benzodioxin-2-one Derivatives by Iodocyclization of t-Butyl o-Vinylphenyl Carbonate Derivatives. Bulletin of the Chemical Society of Japan, 79(3), 489-491.[Link]

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